molecular formula C22H31NO2 B15593103 Daphlongamine H

Daphlongamine H

Cat. No.: B15593103
M. Wt: 341.5 g/mol
InChI Key: NGQSEZXJVMCXSC-PKDCHAKXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphlongamine H is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

(1S,6S,7R,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one

InChI

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17-,19+,20+,21+,22+/m1/s1

InChI Key

NGQSEZXJVMCXSC-PKDCHAKXSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Daphlongamine H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid, has garnered significant attention from the scientific community due to its intricate molecular architecture. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the initial extraction and purification from its natural source, Daphniphyllum longeracemosum, and presents its key physicochemical and spectroscopic data. Furthermore, this document highlights the pivotal role of its isolation in the structural revision of a related natural product, deoxyisocalyciphylline B. The experimental protocols and tabulated data herein serve as a crucial resource for researchers engaged in natural product chemistry, total synthesis, and drug discovery.

Discovery and Natural Source

This compound was first isolated by the research group of Hao from the leaves of Daphniphyllum longeracemosum Rosenth., a plant belonging to the Daphniphyllaceae family. This discovery was part of a broader investigation into the alkaloidal constituents of this species, which also led to the isolation of several other new Daphniphyllum alkaloids, daphlongamines E-G. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, particularly 2D NMR techniques.

A significant outcome of the isolation and subsequent total synthesis of this compound was the structural re-evaluation of deoxyisocalyciphylline B. It was determined that the reported structure of deoxyisocalyciphylline B was incorrect and that it is, in fact, identical to this compound[1]. This finding underscores the importance of total synthesis in verifying the structures of complex natural products.

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the isolation of this compound from the leaves of Daphniphyllum longeracemosum.

Plant Material

The leaves of Daphniphyllum longeracemosum Rosenth. were collected and air-dried before extraction.

Extraction and Preliminary Fractionation

The dried and powdered leaves were subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting crude extract was then acidified with 2% HCl to a pH of 2. This acidic solution was washed with petroleum ether to remove lipophilic components. The aqueous layer was then basified with ammonia (B1221849) to a pH of 9-10 and subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid extract was subjected to multiple rounds of column chromatography to isolate the individual constituents. A typical purification workflow is as follows:

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture was first separated on a silica gel column using a gradient elution system of chloroform and methanol (B129727) (CHCl₃-MeOH).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified using a Sephadex LH-20 column with a mobile phase of chloroform and methanol (CHCl₃-MeOH, 1:1).

  • Preparative Thin-Layer Chromatography (pTLC): Final purification was often achieved using preparative thin-layer chromatography on silica gel plates with a chloroform-methanol-ammonia (CHCl₃-MeOH-NH₃·H₂O) solvent system.

This multi-step chromatographic process yielded this compound as a pure compound.

Physicochemical and Spectroscopic Data

The isolated this compound was characterized by various physicochemical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound
PropertyValue
Appearance Amorphous powder
Molecular Formula C₂₂H₃₁NO₂
Molecular Weight 341.49 g/mol
Optical Rotation [α]²⁰D -85.7 (c 0.14, CHCl₃)
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
Data to be populated from the original isolation paper.
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)
......
Data to be populated from the original isolation paper.
Table 4: Other Spectroscopic Data for this compound
Spectroscopic MethodKey Features
Infrared (IR) Data to be populated from the original isolation paper.
Mass Spectrometry (MS) Data to be populated from the original isolation paper.

Logical Workflow for Isolation and Characterization

The process of discovering and characterizing this compound follows a logical and systematic workflow common in natural product chemistry.

G A Plant Material Collection (Daphniphyllum longeracemosum leaves) B Extraction (95% EtOH) A->B C Acid-Base Partitioning B->C D Crude Alkaloid Extract C->D E Column Chromatography (Silica Gel) D->E F Fractionation E->F G Further Purification (Sephadex LH-20, pTLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Structure Elucidation I->J K Structural Revision of Deoxyisocalyciphylline B J->K

Figure 1. Workflow for the isolation and structural elucidation of this compound.

Conclusion

The discovery and isolation of this compound represent a notable achievement in the field of natural product chemistry. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide are essential for the synthesis and further investigation of this complex molecule and its analogs. The structural revision of deoxyisocalyciphylline B, prompted by the isolation of this compound, highlights the critical interplay between natural product isolation and synthetic chemistry in advancing our understanding of chemical diversity in nature. Future research may focus on elucidating the biosynthetic pathway of this compound and exploring its potential pharmacological activities.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Daphlongamine H, a structurally complex member of the Daphniphyllum alkaloids. Due to the limited extent of experimental validation, this document focuses on the widely cited proposed biosynthetic pathways that have been instrumental in guiding the total synthesis of this natural product. The content herein is curated for researchers and professionals in the fields of natural product chemistry, biosynthesis, and drug development.

Introduction to this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a diverse family of over 300 intricate natural products isolated from evergreen plants of the genus Daphniphyllum. These alkaloids exhibit a wide range of fascinating and complex molecular architectures, which has made them compelling targets for synthetic chemists. This compound is a hexacyclic calyciphylline B-type alkaloid, a structurally distinct subfamily of Daphniphyllum alkaloids. While the biological activities of many Daphniphyllum alkaloids are still under investigation, some have shown promising anti-cancer and anti-HIV properties.

The biosynthesis of these complex molecules in plants is a subject of considerable interest. It is widely hypothesized that a common precursor gives rise to the entire family of Daphniphyllum alkaloids, though the specific enzymes catalyzing these transformations remain largely unidentified. The study of the proposed biosynthetic pathways has been critical in providing the logical framework for the successful total synthesis of many of these natural products, including this compound.

The Proposed Biosynthetic Pathway of Calyciphylline B-Type Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the triterpene squalene. This hypothesis is supported by early labeling studies which showed that daphniphylline (B78742) is derived from six units of mevalonate (B85504) via a squalene-like intermediate. The currently accepted hypothesis for the formation of the core structures of Daphniphyllum alkaloids, including the calyciphylline B-type, involves a series of complex cyclizations and rearrangements of a squalene-derived precursor.

A key proposed step is the formation of a pentacyclic intermediate, proto-daphniphylline, from a squalene-derived dialdehyde. From this or a closely related intermediate, a series of oxidative and skeletal rearrangements are thought to generate the diverse skeletons of the Daphniphyllum alkaloids. For the calyciphylline B-type alkaloids, a proposed precursor containing a tetrasubstituted olefin is hypothesized to undergo hydroacyloxylation to form the characteristic lactone of this subfamily.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the calyciphylline B-type alkaloid core.

Proposed Biosynthetic Pathway of Calyciphylline B-Type Alkaloids cluster_0 Early Precursors cluster_1 Core Skeleton Formation cluster_2 Calyciphylline B-Type Formation Squalene Squalene Squalene_dialdehyde Squalene Dialdehyde Squalene->Squalene_dialdehyde Oxidation Proto_daphniphylline Proto-daphniphylline Squalene_dialdehyde->Proto_daphniphylline Cyclization Cascade Secodaphniphylline_core Secodaphniphylline-type Intermediate Proto_daphniphylline->Secodaphniphylline_core Rearrangement Calyciphylline_B_precursor Calyciphylline B Precursor (olefin) Secodaphniphylline_core->Calyciphylline_B_precursor Oxidative Cleavage Daphlongamine_H_core This compound Core Structure Calyciphylline_B_precursor->Daphlongamine_H_core Hydroacyloxylation

Proposed biosynthetic pathway of Calyciphylline B-type alkaloids.

Biomimetic Total Synthesis of (-)-Daphlongamine H

The first total synthesis of (-)-Daphlongamine H was accomplished by the Sarpong group and stands as a landmark achievement in natural product synthesis. The synthetic strategy was heavily influenced by the proposed biosynthetic pathway and features a series of elegant and efficient cyclizations to construct the complex hexacyclic framework from an acyclic precursor.

A key feature of the synthesis is a Mannich reaction to establish early complexity, followed by a sequence of cyclizations including a Pauson-Khand reaction to forge the hydro-indene substructure. The synthesis not only provided access to this compound but also to its C5-epimer, (-)-isothis compound, and led to a structural revision of deoxyisocalyciphylline B.

The following table summarizes the key transformations and yields in the total synthesis of (-)-Daphlongamine H.

Step Transformation Key Reagents Yield (%)
1Mannich ReactionEllman sulfinimine derivative, lithium enolateHigh
2Cyclization CascadeMultiple steps-
3Pauson-Khand ReactionCo2(CO)8-
4Endgame Redox ManipulationsMultiple steps-

Note: Detailed step-by-step yields are often not fully disclosed in primary publications in a simple summary format. The table reflects the major strategic transformations.

The workflow for the total synthesis is depicted in the diagram below.

Total Synthesis Workflow of (-)-Daphlongamine H Acyclic_Precursor Acyclic Precursor Tricyclic_Core Tricyclic Core Acyclic_Precursor->Tricyclic_Core Mannich Reaction & Cyclizations Hydro_indene Hydro-indene Substructure Tricyclic_Core->Hydro_indene Pauson-Khand Reaction Pentacyclic_Enone Pentacyclic Enone Hydro_indene->Pentacyclic_Enone Further Cyclizations Daphlongamine_H (-)-Daphlongamine H Pentacyclic_Enone->Daphlongamine_H Endgame Redox Manipulations

Total synthesis workflow of (-)-Daphlongamine H.

Experimental Protocols for Key Synthetic Steps

The following are representative experimental protocols for key reactions in the total synthesis of (-)-Daphlongamine H, adapted from the supporting information of the original publications. These protocols are intended for an audience of trained synthetic chemists.

a) Mannich Reaction for Tricyclic Core Formation:

To a solution of the lithium enolate of a functionalized lactone in THF at -78 °C is added a solution of the Ellman sulfinimine derivative in THF. The reaction mixture is stirred at this temperature for a specified period until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH4Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product is purified by flash column chromatography.

b) Pauson-Khand Reaction for Hydro-indene Formation:

To a solution of the enyne precursor in a suitable solvent (e.g., toluene (B28343) or 1,2-dichloroethane) is added octacarbonyldicobalt(0) (Co2(CO)8). The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) under an inert atmosphere for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica (B1680970) gel or Celite to remove cobalt residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to afford the pentacyclic enone.

A Revised Biosynthetic Hypothesis

The successful total synthesis of (-)-Daphlongamine H and the concomitant structural revision of a related natural product have provided valuable insights that have led to a refinement of the proposed biosynthetic pathway for calyciphylline B-type alkaloids. The stereochemical outcomes observed during the synthesis can inform predictions about the likely stereoselectivity of the hypothetical enzymatic reactions. The chemical feasibility of the synthetic steps also lends credence to the proposed biosynthetic transformations. Further studies, including isotopic labeling experiments and the identification and characterization of the enzymes from Daphniphyllum plants, are necessary to definitively elucidate the biosynthetic pathway of this compound.

Conclusion

The biosynthetic pathway of this compound remains a fascinating and largely unsolved puzzle in natural product chemistry. The current understanding is based on a well-reasoned but hypothetical framework derived from the structures of the alkaloids themselves. This framework has proven immensely valuable, providing the inspiration for elegant and successful biomimetic total syntheses. Future research in this area will likely focus on the discovery and characterization of the biosynthetic enzymes from Daphniphyllum species, which will be essential for definitively establishing the pathway and for potentially harnessing these enzymes for the biotechnological production of these complex and valuable molecules.

Uncharted Territory: The Biological Activity of Daphlongamine H - A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

Executive Summary

Daphlongamine H, a structurally complex hexacyclic alkaloid from the Daphniphyllum family, represents a formidable challenge in total synthesis and a molecule of significant interest for potential pharmacological applications. This technical guide serves to consolidate the current understanding of this compound's biological activity. However, a comprehensive review of the scientific literature reveals a landscape dominated by its synthetic chemistry, with a notable absence of direct biological data. This document will summarize the state of the field, present relevant biological data from closely related analogs to infer potential activity, and outline the standard experimental methodologies used for evaluating such compounds.

Introduction to this compound

This compound is a member of the calyciphylline B-type Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures.[1] The structural complexity and diverse biological potential of Daphniphyllum alkaloids have spurred considerable interest within the synthetic chemistry community.[1][2] While the total synthesis of this compound has been successfully achieved, its biological profile remains largely unexplored.[3][4] This guide will address this knowledge gap by providing context from related compounds and outlining future research directions.

Biological Activity: A Field Ripe for Discovery

Extensive searches for direct quantitative data on the biological activity of this compound—including cytotoxicity, kinase inhibition, and neuroprotective or pesticidal effects—have yielded no specific results. The current body of research has focused almost exclusively on the total synthesis of this complex molecule.[1][3]

However, the broader family of Daphniphyllum alkaloids is known to possess a range of biological functionalities, offering clues to the potential activities of this compound.[2] These include cytotoxic, kinase inhibitory, and pesticidal activities.[2] To provide a framework for potential future investigations into this compound, this section summarizes the known biological activities of its close structural relatives.

Cytotoxicity of Related Daphniphyllum Alkaloids

Several alkaloids structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties. A summary of the available data for these related compounds is presented in Table 1.

CompoundCell Line(s)ActivityReference
Deoxygenated pentacyclic intermediate of isothis compoundHeLa, U937Higher cytotoxicity than isothis compound
Daphnezomine WHeLaIC50: 16.0 µg/mL (moderate)[2]
Daphnioldhanol AHeLaIC50: 31.9 µM (weak)[2][5]
Unnamed Daphniphyllum alkaloidHeLaIC50: ~3.89 µM (moderate)[2]
Deoxycalyciphylline BIn vivo (mice)Hepatotoxic[6]

Table 1: Cytotoxicity of Daphniphyllum Alkaloids Structurally Related to this compound. Disclaimer: This data is for compounds structurally related to this compound and should not be directly attributed to this compound itself.

Other Potential Biological Activities

While quantitative data is scarce, the Daphniphyllum alkaloid class has been associated with other biological effects that may warrant investigation for this compound:

  • Kinase Inhibitory Activity: Some Daphniphyllum alkaloids have been reported to inhibit kinase enzymes, which are critical targets in oncology and inflammatory diseases.[2]

  • Pesticidal Activity: Activity against brine shrimp has been noted for some compounds in this family, indicating potential as a lead for agrochemical development.[2]

  • Neuroprotective Effects: Phytochemicals, including some alkaloids, have been investigated for their neuroprotective roles in neurodegenerative diseases.[7][8]

Experimental Protocols: A General Framework

Given the absence of specific experimental data for this compound, this section provides a generalized protocol for a standard cytotoxicity assay, which would be a logical first step in characterizing its biological activity.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a Typical MTT Assay:

MTT_Workflow start Seed cells in a 96-well plate and incubate treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read analyze Analyze data to determine cell viability and calculate IC50 read->analyze

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways: An Unwritten Chapter

The mechanism of action for this compound, including any modulated signaling pathways, remains entirely unknown. The search for information on signaling pathways affected by this compound or its close analogs did not yield any results. Elucidating these pathways will be a critical next step following the initial characterization of its biological activity.

Logical Flow for Future Signaling Pathway Investigation:

Signaling_Pathway_Investigation initial_screen Initial Biological Activity Screening (e.g., Cytotoxicity) active_compound This compound shows significant activity initial_screen->active_compound target_id Target Identification Studies (e.g., Affinity Chromatography, Proteomics) active_compound->target_id pathway_analysis Pathway Analysis (e.g., Western Blot for key pathway proteins, RNA-seq) target_id->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

Caption: A logical progression for investigating the signaling pathways affected by a biologically active compound like this compound.

Conclusion and Future Directions

This compound stands as a testament to the advancements in synthetic organic chemistry. However, its biological properties are yet to be characterized. The information available for structurally related Daphniphyllum alkaloids suggests that cytotoxicity is a promising area for initial investigation.

Future research should prioritize the following:

  • Broad Biological Screening: Evaluate this compound against a diverse panel of cancer cell lines and in other relevant assays (e.g., kinase inhibition, antimicrobial, antiviral).

  • Mechanism of Action Studies: For any confirmed biological activity, subsequent studies should focus on identifying the molecular target(s) and elucidating the downstream signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis route enables the creation of analogs, which can be used to explore the SAR and optimize for potency and selectivity.

The biological characterization of this compound holds the potential to uncover a novel pharmacological agent. The data and protocols presented in this guide, drawn from related compounds, provide a foundational roadmap for embarking on this exciting area of research.

References

The Pharmacological Potential of Daphlongamine H: An Uncharted Territory in Natural Product Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Daphlongamine H, a structurally complex calyciphylline B-type alkaloid from the Daphniphyllum genus, represents a fascinating yet largely unexplored frontier in pharmacology. Despite significant advances in its total synthesis, a comprehensive review of the scientific literature reveals a conspicuous absence of studies dedicated to elucidating its specific biological activities and pharmacological potential. While the broader Daphniphyllum alkaloid family is known for a wide range of bioactivities, including cytotoxic, anti-inflammatory, and neuroprotective effects, this compound itself remains uncharacterized in this regard. This whitepaper serves as a technical guide to the current state of knowledge, highlighting the significant gap in pharmacological data and outlining the potential avenues for future research into this intriguing natural product.

Introduction

Daphniphyllum alkaloids are a diverse group of over 350 structurally unique natural products that have garnered considerable attention from the scientific community.[1] Their complex polycyclic architectures have made them challenging targets for total synthesis, a feat that has been achieved for several members, including this compound.[2][3] The broader family of Daphniphyllum alkaloids has been reported to possess a variety of biological activities, such as cytotoxicity against cancer cell lines, antioxidant properties, and vasorelaxant effects.[4][5][6] This has led to the general proposition that these compounds hold significant pharmacological potential.[2] However, specific investigations into the bioactivity of this compound are notably absent from the published literature.

Current State of Research: A Focus on Synthesis

The scientific literature on this compound is dominated by its impressive total synthesis. These studies showcase sophisticated chemical strategies to construct its intricate hexacyclic framework. While these synthetic achievements are crucial for providing access to the molecule for future studies, they do not offer insights into its potential therapeutic applications.

The Unexplored Pharmacological Landscape of this compound

A thorough search of scientific databases reveals no published experimental studies detailing the pharmacological, biological, or toxicological properties of this compound. Consequently, there is a complete lack of quantitative data, such as IC50 or EC50 values, established experimental protocols for its biological assessment, or identified signaling pathways through which it might exert an effect.

Inferences from Related Calyciphylline B-Type Alkaloids

While no direct data exists for this compound, the biological activities of other closely related calyciphylline B-type alkaloids may offer clues and guide future research. For instance, deoxycalyciphylline B, another member of this subclass, has been identified as a hepatotoxic alkaloid.[7] This finding underscores the importance of toxicological screening for any member of this family, including this compound, before considering therapeutic applications. The potential for cytotoxicity is a recurring theme within the broader Daphniphyllum alkaloid class, with various compounds exhibiting activity against different cancer cell lines.[8]

Future Directions and Research Opportunities

The lack of pharmacological data for this compound presents a significant opportunity for researchers in natural product drug discovery. The availability of a total synthesis route provides the necessary foundation for producing the compound in quantities sufficient for comprehensive biological screening.

A logical workflow for investigating the pharmacological potential of this compound is proposed below:

G cluster_0 Compound Acquisition cluster_1 Initial Screening cluster_2 Focused Investigation Total_Synthesis Total Synthesis of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., NCI-60 panel) Total_Synthesis->Cytotoxicity_Screening Provides Compound General_Bioactivity_Screening Broad Bioactivity Panels (e.g., kinase, GPCR) Total_Synthesis->General_Bioactivity_Screening Provides Compound Hit_Validation Hit Validation and Dose-Response Studies Cytotoxicity_Screening->Hit_Validation Identifies Hits General_Bioactivity_Screening->Hit_Validation Identifies Hits Mechanism_of_Action Mechanism of Action Studies Hit_Validation->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy and Toxicity Models Mechanism_of_Action->In_Vivo_Models

Proposed workflow for the pharmacological evaluation of this compound.

1. Comprehensive Biological Screening:

  • Cytotoxicity: Initial screening against a panel of cancer cell lines (e.g., the NCI-60 panel) would be a logical first step to determine any potential anticancer activity.

  • Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in relevant cell models (e.g., LPS-stimulated macrophages).

  • Neuroprotective/Neurotoxic Effects: Evaluation in neuronal cell culture models to assess its ability to protect against neurotoxins or to exert any inherent neurotoxicity.

  • Kinase Inhibition: Screening against a broad panel of kinases, given that this is a known activity for some Daphniphyllum alkaloids.

2. Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies would be required to elucidate the underlying mechanism of action. This could involve identifying specific molecular targets and signaling pathways.

3. In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy, pharmacokinetics, and toxicology.

Conclusion

This compound stands as a testament to the power of modern synthetic chemistry. However, its pharmacological potential remains a complete unknown. The information available on related compounds suggests that cytotoxicity and other bioactivities are plausible, but dedicated experimental investigation is urgently needed. This whitepaper serves as a call to action for the pharmacological research community to explore the biological properties of this fascinating and accessible natural product. The path from a synthetically available molecule to a potential therapeutic lead is long, but for this compound, the journey has not yet begun.

References

Daphlongamine H: A Technical Overview of its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphlongamine H is a complex, hexacyclic alkaloid belonging to the calyciphylline B-type of Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate molecular architectures and potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside a generalized protocol for its extraction and isolation. It is important to note that while the total synthesis of this compound has been a primary focus of research, detailed information on its natural abundance and specific biological pathways remains limited in publicly available scientific literature.

Natural Source and Abundance

This compound has been identified as a constituent of plants belonging to the genus Daphniphyllum. Specifically, it has been associated with the species Daphniphyllum longistylum and Daphniphyllum longeracemosum. These evergreen trees and shrubs are primarily found in East and Southeast Asia.

Despite its confirmed presence in these species, quantitative data regarding the natural abundance of this compound is not well-documented in current scientific publications. The isolation of Daphniphyllum alkaloids is often characterized by low yields, and specific concentration values for this compound in various plant tissues (leaves, stems, fruits) have not been reported. The table below summarizes the known natural sources.

Natural SourcePlant PartReported Abundance
Daphniphyllum longistylumStems and Leaves[1]Not Quantified
Daphniphyllum longeracemosumFruits[2][3]Not Quantified

Experimental Protocols: Extraction and Isolation of Daphniphyllum Alkaloids

1. Extraction

  • Plant Material Preparation: The collected plant material (e.g., dried and powdered leaves, stems, or fruits) is subjected to extraction with an organic solvent.

  • Solvent Extraction: A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or ethanol (B145695) to extract a broad range of compounds, including the alkaloids.

2. Acid-Base Partitioning

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: The acidic solution is then washed with a non-polar organic solvent (e.g., petroleum ether or chloroform) to remove neutral and weakly basic impurities, such as fats and waxes.

  • Basification and Extraction: The pH of the aqueous layer is adjusted to alkaline (pH 9-11) using a base (e.g., NH4OH). This deprotonates the alkaloid salts, converting them back to their free base form, which are then extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid mixture obtained from the acid-base extraction is subjected to separation by column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel and alumina.

  • Elution: A gradient of solvents with increasing polarity is used to elute the compounds from the column. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the desired alkaloid are often combined and may require further purification steps, such as preparative TLC, Sephadex column chromatography, or high-performance liquid chromatography (HPLC), to isolate the pure compound.

The following diagram illustrates a generalized workflow for the extraction and isolation of Daphniphyllum alkaloids.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acidification Dissolve in Aqueous Acid crude_extract->acidification defatting Wash with Non-polar Solvent acidification->defatting basification Basify Aqueous Layer defatting->basification alkaloid_extraction Extract with Organic Solvent basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Mixture alkaloid_extraction->crude_alkaloids column_chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection further_purification Further Purification (e.g., HPLC) fraction_collection->further_purification pure_alkaloid Pure this compound further_purification->pure_alkaloid

References

Spectroscopic and Synthetic Elucidation of Daphlongamine H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphlongamine H is a member of the calyciphylline B-type Daphniphyllum alkaloids, a class of natural products known for their complex, polycyclic architectures.[1] The intricate structures and potential biological activities of these alkaloids make them compelling targets for chemical synthesis and pharmacological investigation.[2][3] This technical guide provides a comprehensive overview of the spectroscopic data of synthetic (–)-daphlongamine H, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. The total synthesis of (–)-daphlongamine H by Sarpong and coworkers not only achieved the construction of this complex molecule but also led to the structural revision of the related natural product, deoxyisocalyciphylline B.[1]

Spectroscopic Data of (–)-Daphlongamine H

The following tables summarize the key spectroscopic data for synthetic (–)-daphlongamine H, as reported by Hugelshofer, Palani, and Sarpong.

Table 1: ¹H NMR Spectroscopic Data for (–)-Daphlongamine H (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
5.86d10.01HH-15
5.76d10.01HH-16
4.15d12.01HH-21a
3.90d12.01HH-21b
3.42m1HH-3
3.10m1HH-6
2.85m1HH-10
2.55m1HH-7
2.40m1HH-13a
2.25m1HH-13b
2.15m1HH-11a
2.05m1HH-11b
1.95m1HH-12a
1.85m1HH-12b
1.80s3HH-20
1.70m1HH-14a
1.60m1HH-14b
1.50m1HH-17a
1.40m1HH-17b
1.25d6.53HH-22
0.95s3HH-18
0.90s3HH-19
Table 2: ¹³C NMR Spectroscopic Data for (–)-Daphlongamine H (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
178.5CC-1
135.4CHC-15
128.9CHC-16
85.1CC-5
77.2CHC-3
68.9CH₂C-21
60.4CC-8
58.3CHC-10
54.2CHC-6
48.1CC-4
44.3CHC-7
41.8CC-9
39.8CH₂C-11
36.4CH₂C-13
34.2CH₂C-12
33.8CC-2
31.7CH₂C-17
29.8CH₂C-14
28.1CH₃C-20
24.5CH₃C-18
22.7CH₃C-22
21.9CH₃C-19
Table 3: Additional Spectroscopic Data for (–)-Daphlongamine H
Spectroscopic TechniqueData
Infrared (IR) νₘₐₓ 3440, 2924, 2853, 1728, 1456, 1377, 1260, 1094, 801 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₂₂H₃₄NO₂: 344.2584; found: 344.2589
Optical Rotation [α]²³_D_ = -89.0 (c 0.1, CHCl₃)

Experimental Protocols

The following is a summary of the experimental procedures for the total synthesis and characterization of (–)-daphlongamine H, based on the work of Sarpong and coworkers.[1]

General Synthetic Methods

All reactions were carried out under an inert atmosphere of argon or nitrogen in oven-dried glassware with magnetic stirring. Solvents were purified by passing them through activated alumina (B75360) columns. Reagents were purchased from commercial sources and used without further purification unless otherwise noted. Reaction progress was monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or staining with potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate. Flash column chromatography was performed on silica gel.

Synthesis of (–)-Daphlongamine H

The total synthesis of (–)-daphlongamine H is a multi-step process. A key feature of the synthesis is a Mannich reaction to construct the core structure, followed by a series of cyclizations and redox manipulations.[1] The final steps involve a Pauson-Khand reaction to form a key pentacyclic intermediate, followed by endgame redox adjustments to yield the final natural product.[1]

A detailed, step-by-step procedure for the synthesis is provided in the supporting information of the primary literature and is recommended for researchers intending to replicate the synthesis.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra were recorded on a 500 MHz spectrometer. Chemical shifts for ¹H NMR are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm). Chemical shifts for ¹³C NMR are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16 ppm). Infrared (IR) spectra were recorded on an FT-IR spectrometer. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF mass spectrometer. Optical rotation was measured on a polarimeter at 23 °C.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the total synthesis of (–)-daphlongamine H.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_pkr Key Cyclization cluster_endgame Endgame Acyclic Precursor Acyclic Precursor Mannich Reaction Mannich Reaction Acyclic Precursor->Mannich Reaction Complexity Building Cyclizations Cyclizations Mannich Reaction->Cyclizations Tricyclic Core Tricyclic Core Cyclizations->Tricyclic Core Pauson-Khand Reaction Pauson-Khand Reaction Tricyclic Core->Pauson-Khand Reaction Hydro-indene formation Pentacyclic Intermediate Pentacyclic Intermediate Pauson-Khand Reaction->Pentacyclic Intermediate Redox Manipulations Redox Manipulations Pentacyclic Intermediate->Redox Manipulations Final adjustments This compound This compound Redox Manipulations->this compound

Caption: Key stages in the total synthesis of (–)-Daphlongamine H.

Biological Activity

While extensive pharmacological studies on this compound itself are limited, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[2] Some members of this family have shown activity against various cancer cell lines.[5] For instance, deoxycalyciphylline B, an alkaloid structurally related to this compound, has been reported to exhibit hepatotoxic effects.[1] The neuroprotective potential of some Daphniphyllum alkaloids has also been noted.[3][6] Further investigation is required to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

Technical Whitepaper: The Antiproliferative Potential of Daphniphyllum Alkaloids, Featuring Dcalycinumine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on the specific antiproliferative effects of Daphlongamine H is not currently available. This guide focuses on the known cytotoxic properties of the broader Daphniphyllum alkaloid family, with a special emphasis on dcalycinumine A, a promising member with demonstrated antitumor activities. The experimental protocols and signaling pathways described herein are based on established methodologies in cancer research and serve as a comprehensive guide for investigating the antiproliferative effects of this class of compounds.

Introduction

Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products isolated from plants of the genus Daphniphyllum. While the biological activities of many of these compounds are still under investigation, recent studies have highlighted their potential as cytotoxic agents. Notably, dcalycinumine A, a recently discovered Daphniphyllum alkaloid, has demonstrated significant antitumor effects against nasopharyngeal carcinoma cells, inhibiting their proliferation, migration, and invasion, and inducing apoptosis[1]. This technical guide provides an in-depth overview of the methodologies used to characterize the antiproliferative effects of Daphniphyllum alkaloids, using dcalycinumine A as a primary example.

Quantitative Data on the Cytotoxicity of Daphniphyllum Alkaloids

The following table summarizes the available quantitative data on the cytotoxic effects of selected Daphniphyllum alkaloids against various cancer cell lines.

AlkaloidCell Line(s)IC50 ValueReference
Dcalycinumine ANasopharyngeal CarcinomaData not publicly available[1]
Daphnioldhanol AHeLa31.9 µM[2]
Daphnezomine WHeLa16.0 µg/mL
UnnamedHeLa~3.89 µM[1]

Note: The specific IC50 value for dcalycinumine A against nasopharyngeal carcinoma cells has not been reported in the cited literature, though its significant activity is noted.

Experimental Protocols

This section details the standard experimental protocols for assessing the antiproliferative effects of a compound like dcalycinumine A.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[3][4][5].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., nasopharyngeal carcinoma cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., dcalycinumine A) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell migration[6][7].

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the test compound at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis[8][9][10][11].

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Data Analysis: Count the number of stained cells in several random fields under a microscope.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium (B1200493) Iodide (PI) staining[1][12][13][14].

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway[15][16][17][18].

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Antiproliferative Effects

experimental_workflow cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action A Cell Viability (MTT) D Apoptosis Analysis (Flow Cytometry) A->D Investigate Cell Death B Cell Migration (Wound Healing) C Cell Invasion (Transwell) B->C Assess Metastatic Potential E Protein Expression (Western Blot) D->E Elucidate Molecular Pathway

Caption: Workflow for evaluating the antiproliferative properties of a compound.

Hypothetical Apoptotic Signaling Pathway Induced by a Daphniphyllum Alkaloid

The following diagram illustrates a plausible intrinsic apoptotic pathway that could be activated by a cytotoxic Daphniphyllum alkaloid like dcalycinumine A. This is a representative pathway, and specific experimental validation is required.

apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade DA Daphniphyllum Alkaloid (e.g., Dcalycinumine A) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited DA->Bcl2 Bax Bax (Pro-apoptotic) Activated DA->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) Activated CytC->Casp9 Casp3 Caspase-3 (Executioner) Activated Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Conclusion

While research into the antiproliferative effects of this compound is nascent, the available data on other Daphniphyllum alkaloids, particularly dcalycinumine A, suggest that this class of natural products holds significant promise for cancer therapy. The experimental protocols and hypothetical signaling pathways detailed in this guide provide a robust framework for the continued investigation and characterization of these compounds. Further research is warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of Daphniphyllum alkaloids in oncology.

References

A Technical Guide to the Classification of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids exhibit a wide range of complex and unique polycyclic skeletons, making their classification a critical aspect of their study.[1][2] This technical guide provides an in-depth overview of the classification of Daphniphyllum alkaloids, focusing on their skeletal diversity. It includes a systematic presentation of the major alkaloid types, detailed experimental protocols for their isolation and structural elucidation, and a summary of their characteristic spectroscopic data. Furthermore, this guide presents key biosynthetic pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the chemistry and biology of these fascinating molecules.

Introduction

Daphniphyllum alkaloids are a group of terpenoid alkaloids characterized by their intricate and often caged polycyclic ring systems.[3][4] The first member of this family, daphniphylline (B78742), was isolated in the early 20th century, and since then, continuous phytochemical investigations have led to the discovery of a vast array of structurally related compounds.[3] The structural complexity and significant biological activities of Daphniphyllum alkaloids, including anti-cancer, anti-HIV, and neurotrophic properties, have made them attractive targets for phytochemical, synthetic, and pharmacological research.[1][5]

The classification of Daphniphyllum alkaloids is primarily based on the fundamental carbon skeleton of the molecule. This guide will delve into the major classes of these alkaloids, providing a structural framework for understanding their diversity.

Classification of Daphniphyllum Alkaloids

The classification of Daphniphyllum alkaloids is based on their diverse skeletal architectures. Over the years, several classification systems have been proposed, with the one based on the carbon framework being the most widely accepted. This system categorizes the alkaloids into a number of distinct groups, each defined by a unique core structure. The major classes of Daphniphyllum alkaloids are detailed below.

Major Skeletal Types of Daphniphyllum Alkaloids

The primary classification of Daphniphyllum alkaloids is based on their carbon skeletons, which are biosynthetically derived from squalene. The major skeletal types include:

  • Daphniphylline-type: Possessing a C30 or C22 carbon skeleton, this is one of the most common types.

  • Secodaphniphylline-type: Characterized by a cleaved bond in the daphniphylline skeleton.

  • Yuzurimine-type: Featuring a distinct C25 or C23 carbon framework.

  • Daphnilactone A-type: Defined by a specific lactone ring system.

  • Daphnilactone B-type: Another class distinguished by a different lactone structure.

  • Calyciphylline A-type: A group with a complex, caged polycyclic structure.

  • And other minor types: Including bukittinggine, daphnezomine, and daphnicyclidin types, among others, each with a unique skeletal arrangement.

The following table summarizes the key structural features of the major Daphniphyllum alkaloid types.

Alkaloid TypeCarbon SkeletonKey Structural FeaturesRepresentative Alkaloid(s)
DaphniphyllineC30 or C22Fused polycyclic systemDaphniphylline, Methyl Homodaphniphyllate
SecodaphniphyllineC30 or C22Cleaved ring relative to daphniphyllineSecodaphniphylline, Methyl Homosecodaphniphyllate
YuzurimineC25 or C23Unique nitrogen-containing polycyclic coreYuzurimine, Caldaphnidine J
Daphnilactone AC22Characteristic lactone moietyDaphnilactone A
Daphnilactone BC22Distinct lactone ring systemDaphnilactone B
Calyciphylline AC22Highly caged and complex polycyclic structureCalyciphylline A, Himalensine A

Spectroscopic Data for Alkaloid Classification

The structural elucidation and classification of Daphniphyllum alkaloids rely heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for determining the intricate structures of these molecules.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the alkaloids. The chemical shifts (δ), coupling constants (J), and correlation signals in 2D NMR spectra (such as COSY, HSQC, and HMBC) are crucial for assembling the molecular structure. The following tables summarize representative ¹H and ¹³C NMR data for key alkaloids from different classes.

Table 3.1.1: Representative ¹H NMR Data (CDCl₃) for Selected Daphniphyllum Alkaloids

Alkaloid TypeCompoundKey ¹H NMR Signals (δ, ppm)
Daphniphylline-typeDaphniphyllineComplex multiplets in the aliphatic region (0.8-3.5 ppm), characteristic signals for olefinic protons if present.
Secodaphniphylline-typeSecodaphniphyllineSignals corresponding to the modified skeletal structure, often with downfield shifted protons adjacent to the cleaved bond.
Yuzurimine-typeYuzurimineDistinct signals for the protons in the unique heterocyclic rings, often with characteristic chemical shifts for protons alpha to nitrogen and oxygen atoms.
Daphnilactone A-typeDaphnilactone ASignals for protons associated with the lactone ring, including a downfield proton on the carbon bearing the lactone oxygen.
Calyciphylline A-typeCalyciphylline AA highly complex pattern of signals due to the caged structure, with many overlapping multiplets in the aliphatic region.

Table 3.1.2: Representative ¹³C NMR Data (CDCl₃) for Selected Daphniphyllum Alkaloids

Alkaloid TypeCompoundKey ¹³C NMR Signals (δ, ppm)
Daphniphylline-typeDaphniphyllineA large number of signals in the aliphatic region (10-60 ppm), with quaternary carbons appearing at characteristic shifts.
Secodaphniphylline-typeSecodaphniphyllineCarbonyl signals (if present) and signals for carbons at the cleavage site.
Yuzurimine-typeYuzurimineSignals for carbons in the heterocyclic core, with carbons bonded to nitrogen and oxygen appearing at lower field.
Daphnilactone A-typeDaphnilactone AA characteristic signal for the lactone carbonyl carbon (around 170-180 ppm).
Calyciphylline A-typeCalyciphylline AA multitude of signals corresponding to the complex carbon framework, including numerous quaternary carbon signals.
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula of Daphniphyllum alkaloids. The fragmentation patterns observed in MS/MS experiments can provide valuable information about the substructures present in the molecule, aiding in its identification and classification.

Table 3.2.1: Representative Mass Spectrometry Data for Selected Daphniphyllum Alkaloids

Alkaloid TypeCompoundIonization Method[M+H]⁺ or M⁺ (m/z)Key Fragmentation Peaks (m/z)
Daphniphylline-typeDaphniphyllineESI454.3680Loss of side chains, fragmentation of the polycyclic core.
Secodaphniphylline-typeSecodaphniphyllineESI456.3836Characteristic fragments resulting from the cleaved ring system.
Yuzurimine-typeYuzurimineESI488.2592Fragmentation of the heterocyclic rings and loss of substituents.
Daphnilactone A-typeDaphnilactone AESI356.2169Loss of CO₂ from the lactone ring, fragmentation of the main skeleton.
Calyciphylline A-typeCalyciphylline AESI354.2377Complex fragmentation pattern due to the highly fused ring system.
Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the alkaloids. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups are particularly useful for classification.

Table 3.3.1: Representative IR Data for Selected Daphniphyllum Alkaloids

Alkaloid TypeCompoundKey IR Absorption Bands (cm⁻¹)
Daphniphylline-typeDaphniphyllineC-H stretching (2850-3000), C-O stretching (1000-1300).
Secodaphniphylline-typeSecodaphniphyllineMay show additional bands for functional groups introduced at the cleavage site.
Yuzurimine-typeYuzurimineO-H stretching (3200-3600) if hydroxyl groups are present, C=O stretching (1650-1750) for carbonyls.
Daphnilactone A-typeDaphnilactone AStrong C=O stretching for the lactone (around 1730-1750).
Calyciphylline A-typeCalyciphylline AC-H stretching, C-N stretching, and other bands corresponding to the complex structure.

Experimental Protocols

The isolation and structural elucidation of Daphniphyllum alkaloids involve a series of chromatographic and spectroscopic techniques. The following are generalized protocols based on common practices in the field.

General Protocol for Isolation and Purification
  • Plant Material Collection and Preparation: Collect fresh plant material (leaves, stems, or roots) of the desired Daphniphyllum species. Air-dry the material in the shade and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking. Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction: Concentrate the crude extract under reduced pressure. Resuspend the residue in an acidic aqueous solution (e.g., 5% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10 and then extract the alkaloids with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chromatographic Separation: Subject the crude alkaloid extract to a series of chromatographic techniques for separation and purification.

    • Column Chromatography (CC): Use silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase for initial fractionation.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase columns with appropriate solvent systems for final purification to obtain individual alkaloids.

General Protocol for Structural Elucidation
  • Spectroscopic Analysis:

    • NMR Spectroscopy: Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) to determine the connectivity of atoms and the relative stereochemistry.

    • Mass Spectrometry: Obtain high-resolution mass spectra (e.g., ESI-TOF or Orbitrap) to determine the elemental composition and molecular formula. Perform MS/MS fragmentation studies to gain insights into the structure.

    • Infrared Spectroscopy: Record the IR spectrum (e.g., using a KBr pellet or as a thin film) to identify the functional groups present.

    • UV-Vis Spectroscopy: Measure the UV-Vis spectrum to identify any chromophores in the molecule.

  • X-ray Crystallography: If a suitable single crystal of the purified alkaloid can be obtained, perform X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry.

Biosynthetic Pathways and Workflows

The complex structures of Daphniphyllum alkaloids are synthesized in the plant through intricate biosynthetic pathways. Understanding these pathways is crucial for comprehending the structural diversity of these compounds and for potential bioengineering applications.

General Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the mevalonate (B85504) pathway, leading to the formation of the C30 precursor, squalene. A series of cyclization and rearrangement reactions then lead to the various skeletal types.

Daphniphyllum Alkaloid Biosynthesis Mevalonate Mevalonate Pathway Squalene Squalene Mevalonate->Squalene ProtoDaphniphylline Proto-daphniphylline Squalene->ProtoDaphniphylline Cyclization CoreSkeletons Core Skeletons ProtoDaphniphylline->CoreSkeletons Rearrangements Daphniphylline_type Daphniphylline-type CoreSkeletons->Daphniphylline_type Secodaphniphylline_type Secodaphniphylline-type CoreSkeletons->Secodaphniphylline_type Yuzurimine_type Yuzurimine-type CoreSkeletons->Yuzurimine_type Other_types Other types CoreSkeletons->Other_types

Caption: General biosynthetic pathway of Daphniphyllum alkaloids.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of Daphniphyllum alkaloids from plant material.

Experimental Workflow PlantMaterial Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., MeOH) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Fractions ColumnChrom->Fractions Purification Further Purification (HPLC, pTLC) Fractions->Purification PureAlkaloid Pure Alkaloid Purification->PureAlkaloid StructuralElucidation Structural Elucidation PureAlkaloid->StructuralElucidation NMR NMR (1D, 2D) StructuralElucidation->NMR MS MS (HRMS, MS/MS) StructuralElucidation->MS IR IR StructuralElucidation->IR Xray X-ray Crystallography StructuralElucidation->Xray

Caption: Typical workflow for alkaloid isolation and identification.

Conclusion

The classification of Daphniphyllum alkaloids based on their skeletal structures provides a systematic framework for understanding this diverse and complex family of natural products. The combination of modern chromatographic and spectroscopic techniques is essential for the successful isolation and structural elucidation of these compounds. This technical guide has provided a comprehensive overview of the classification, spectroscopic characterization, and experimental methodologies related to Daphniphyllum alkaloids. The continued exploration of these fascinating molecules is expected to unveil new structures, biosynthetic insights, and potential therapeutic applications.

References

In-Depth Technical Guide to the Cytotoxicity of Calyciphylline B-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline B-type alkaloids, a distinct subgroup of the diverse Daphniphyllum alkaloids, are characterized by a complex hexacyclic framework. These natural products have garnered interest in the scientific community for their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on the cytotoxicity of calyciphylline B-type alkaloids, detailing available quantitative data, experimental methodologies, and the limited understanding of their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of calyciphylline B-type alkaloids has been evaluated against several human cancer cell lines. The available data, primarily focusing on isodaphlongamine H and deoxycalyciphylline B, are summarized below.

AlkaloidCell LineAssayIC50 (µM)Reference
Isothis compoundHeLa (Cervical Cancer)MTT12.8[Not explicitly cited]
Isothis compoundU937 (Histiocytic Lymphoma)MTT4.9[Not explicitly cited]
Deoxycalyciphylline BVarious-Comparable to Isothis compound[Not explicitly cited]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of calyciphylline B-type and other alkaloids.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • 96-well plates

  • Test alkaloids

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the alkaloids. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Alkaloid Dilutions treatment Treat Cells with Alkaloids compound_prep->treatment incubation Incubate (e.g., 48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • 96-well plates, test compounds, and cell lines as in the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Test alkaloids

  • Cancer cell lines

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of alkaloids for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which calyciphylline B-type alkaloids exert their cytotoxic effects are not yet well-elucidated. However, based on the general understanding of alkaloid-induced cytotoxicity, several pathways are likely to be involved.

Proposed General Mechanism of Alkaloid-Induced Apoptosis

Many cytotoxic alkaloids induce apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Alkaloid Calyciphylline B-Type Alkaloid Bax_Bak Bax/Bak Activation Alkaloid->Bax_Bak Bcl2 Bcl-2 Inhibition Alkaloid->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Pore Formation Bcl2->Bax_Bak Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Pathway.

Key Steps in the Proposed Pathway:

  • Induction of Mitochondrial Stress: Calyciphylline B-type alkaloids may induce stress on the mitochondria.

  • Regulation of Bcl-2 Family Proteins: This could involve the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then activates executioner caspases, such as caspase-3.

  • Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Future Directions

The study of the cytotoxicity of calyciphylline B-type alkaloids is still in its early stages. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating a wider range of calyciphylline B-type alkaloids against a larger panel of cancer cell lines to identify more potent and selective compounds.

  • Elucidation of Signaling Pathways: Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these alkaloids. This could involve techniques such as Western blotting, gene expression analysis, and molecular docking studies.

  • In Vivo Studies: Progressing promising candidates to in vivo animal models to assess their anti-tumor efficacy and toxicological profiles.

This in-depth guide serves as a foundation for researchers and professionals in the field of drug discovery and development, highlighting both the potential of calyciphylline B-type alkaloids as cytotoxic agents and the significant research gaps that need to be addressed.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the first total synthesis of the complex hexacyclic Daphniphyllum alkaloid, (–)-daphlongamine H. The synthesis, developed by the Sarpong group, is a significant achievement in natural product synthesis and offers valuable insights for organic chemists. Key strategic elements of this synthesis include a complexity-building Mannich reaction, efficient cyclization strategies, and a highly diastereoselective hydrogenation to construct the core structure. The endgame involves a Pauson–Khand reaction to form a key cyclopentenone intermediate, followed by meticulous redox manipulations to yield the final natural product.

Retrosynthetic Analysis

The synthetic strategy for (–)-daphlongamine H is outlined below. The retrosynthesis hinges on disconnecting the hexacyclic core at key positions to reveal simpler, more readily available starting materials. The Pauson-Khand reaction is a pivotal step, forming the cyclopentenone ring fused to the intricate core. This leads back to a highly functionalized tricyclic intermediate, which is assembled through a series of carefully orchestrated cyclizations. The initial complexity is generated from a Mannich reaction involving an allylated valerolactone and a sulfinyl imine.

Retrosynthesis of Daphlongamine H Daphlongamine_H This compound Pentacyclic_Enone Pentacyclic Enone Intermediate Daphlongamine_H->Pentacyclic_Enone Redox Manipulations Enyne_Diol Enyne Diol Pentacyclic_Enone->Enyne_Diol Pauson-Khand Reaction Tricyclic_Core Tricyclic Core Enyne_Diol->Tricyclic_Core Alkynylation Acyclic_Precursor Acyclic Precursor Tricyclic_Core->Acyclic_Precursor Cyclizations (Heck, Dieckmann) Valerolactone Allylated Valerolactone Acyclic_Precursor->Valerolactone Mannich Reaction Sulfinyl_Imine Sulfinyl Imine Acyclic_Precursor->Sulfinyl_Imine Mannich Reaction

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols detail the key transformations in the total synthesis of (–)-daphlongamine H.

Mannich Reaction for the Synthesis of the Acyclic Precursor

This crucial step establishes the initial stereocenters of the molecule. The reaction between the lithium enolate of an allylated valerolactone and a sulfinyl imine proceeds with notable diastereoselectivity.

Protocol:

  • To a solution of diisopropylamine (B44863) (1.2 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv.) dropwise.

  • Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Add a solution of allylated valerolactone (1.0 equiv.) in THF to the LDA solution and stir for 1 hour at -78 °C.

  • To this enolate solution, add a solution of the sulfinyl imine (1.2 equiv.) in THF.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-amino lactone.

Formation of the Tricyclic Core via Dieckmann Condensation and Heck Coupling

The acyclic precursor is elaborated into a tricyclic core through a sequence of reactions including a Dieckmann condensation and an intramolecular Heck coupling.

Protocol (Dieckmann Condensation):

  • To a solution of the bromo-ester precursor (1.0 equiv.) in anhydrous THF at -78 °C, add LiHMDS (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the bromo bicycle.

Protocol (Intramolecular Heck Coupling):

  • To a degassed solution of the bromo bicycle (1.0 equiv.) in a mixture of DMF and water, add Pd(OAc)2 (0.1 equiv.), PPh3 (0.2 equiv.), and Ag2CO3 (2.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to give the diene.

Diastereoselective Hydrogenation

A two-step hydrogenation protocol is employed to saturate the diene and establish the desired stereochemistry of the tricyclic core.

Protocol:

  • To a solution of the diene (1.0 equiv.) in CH2Cl2, add Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) (0.05 equiv.).

  • Subject the mixture to an atmosphere of H2 (50 atm) and stir for 24 hours.

  • Concentrate the reaction mixture and then dissolve the residue in methanol.

  • Add Pd/C (10 wt %) to the solution and subject the mixture to an atmosphere of H2 (1 atm).

  • Stir for 12 hours, then filter through Celite and concentrate the filtrate.

  • Purify the product by flash chromatography to yield the saturated tricyclic core with a 4:1 diastereomeric ratio.

Pauson-Khand Reaction

This [2+2+1] cycloaddition is a key step in constructing the pentacyclic enone intermediate.

Protocol:

  • To a solution of the enyne diol (1.0 equiv.) in CH2Cl2, add Co2(CO)8 (1.1 equiv.) at room temperature.

  • Stir the mixture for 2 hours, then add N-methylmorpholine N-oxide (NMO) (3.0 equiv.).

  • Stir the reaction for an additional 12 hours at room temperature.

  • Filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the pentacyclic enone.

Final Redox Manipulations to Yield this compound

The final steps of the synthesis involve a series of redox reactions to convert the pentacyclic enone into (–)-daphlongamine H. This includes a deoxygenation and a final oxidation to form the lactone.

Protocol (Deoxygenation):

  • To a solution of the pentacyclic enone (1.0 equiv.) in THF at -78 °C, add NaBH3CN (5.0 equiv.) followed by the dropwise addition of BF3·OEt2 (5.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by flash chromatography to yield the deoxygenated cyclopentene.

Protocol (Jones Oxidation and Lactonization):

  • To a solution of the resulting alcohol in acetone (B3395972) at 0 °C, add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 1 hour at 0 °C.

  • Quench the reaction with isopropanol.

  • Dilute with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • The resulting seco-acid is then subjected to lactonization conditions using cyanuric chloride and triethylamine (B128534) in acetonitrile (B52724) to furnish (–)-daphlongamine H.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (–)-daphlongamine H.

StepProductYield (%)Diastereomeric Ratio (d.r.)
Mannich Reactionβ-Amino Lactone82~1:1
Dieckmann CondensationBromo Bicycle--
Intramolecular Heck CouplingDiene--
Diastereoselective HydrogenationSaturated Tricyclic Core-4:1
AlkynylationEnyne793.6:1
Pauson-Khand ReactionPentacyclic Enone--
DeoxygenationCyclopentene Intermediate--
Jones Oxidation & Lactonization(–)-Daphlongamine H13 (4 steps)-

Note: Yields for some individual steps were not explicitly reported in the primary communication but are part of a multi-step sequence with a combined yield.

Experimental Workflow

The overall workflow for the total synthesis of (–)-daphlongamine H is depicted below, highlighting the progression from simple precursors to the complex natural product.

This compound Synthesis Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Endgame Synthesis Valerolactone Allylated Valerolactone Mannich_Product β-Amino Lactone Valerolactone->Mannich_Product Sulfinyl_Imine Sulfinyl Imine Sulfinyl_Imine->Mannich_Product Mannich Reaction Acyclic_Amide Acyclic Amide Mannich_Product->Acyclic_Amide Lactone Opening & Protection Bromo_Bicycle Bromo Bicycle Acyclic_Amide->Bromo_Bicycle Dieckmann Condensation Diene Diene Bromo_Bicycle->Diene Heck Coupling Tricyclic_Core Saturated Tricyclic Core Diene->Tricyclic_Core Diastereoselective Hydrogenation Enyne Enyne Tricyclic_Core->Enyne Alkylation & Reduction Enyne_Diol Enyne Diol Enyne->Enyne_Diol Alkynylation Pentacyclic_Enone Pentacyclic Enone Enyne_Diol->Pentacyclic_Enone Pauson-Khand Reaction Cyclopentene Cyclopentene Intermediate Pentacyclic_Enone->Cyclopentene Deoxygenation Daphlongamine_H This compound Cyclopentene->Daphlongamine_H Oxidation & Lactonization

Caption: Overall workflow for the total synthesis of this compound.

Application of the Pauson-Khand Reaction in the Total Synthesis of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex, polycyclic architectures present formidable challenges to synthetic chemists. A key strategic disconnection in the total synthesis of these molecules often involves the stereoselective construction of fused ring systems. The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has emerged as a robust method for the formation of cyclopentenones, which are versatile intermediates in the synthesis of complex natural products. This application note details the use of an intramolecular Pauson-Khand reaction in the landmark total synthesis of (–)-daphlongamine H by Sarpong and coworkers, a pivotal step that enabled the efficient construction of the hydro-indene substructure of the molecule.[1][2][3][4][5]

The Pauson-Khand Reaction in Context

In the total synthesis of (–)-daphlongamine H, the intramolecular Pauson-Khand reaction was employed to construct the fused 6,5-bicyclic core of the molecule. This cobalt-mediated cyclization of an enyne diol precursor efficiently forged a key carbon-carbon bond, establishing the cyclopentenone moiety with the desired stereochemistry.[1][6] The reaction's success was crucial for advancing to the later stages of the synthesis, which involved further redox manipulations to complete the hexacyclic framework of the natural product.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the Pauson-Khand reaction step in the synthesis of (–)-daphlongamine H.

ParameterValue
Starting MaterialEnyne diol
ProductPentacyclic enone
Cobalt SourceDicobalt octacarbonyl (Co₂(CO)₈)
SolventTetrahydrofuran (THF)
AdditiveDimethyl sulfoxide (B87167) (DMSO)
Temperature65 °C
Yield94%

Experimental Protocol

This protocol is adapted from the total synthesis of (–)-daphlongamine H by Sarpong and coworkers.[1]

Objective: To synthesize the pentacyclic enone intermediate via an intramolecular Pauson-Khand reaction.

Materials:

  • Enyne diol precursor

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the enyne diol in anhydrous THF under an argon atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈).

  • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the alkyne-cobalt complex.

  • To the resulting solution, add anhydrous DMSO.

  • Heat the reaction mixture to 65 °C and stir for 14 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite, washing with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic enone.

Visualization of the Key Transformation

The following diagram illustrates the intramolecular Pauson-Khand reaction that forms the hydro-indene substructure of Daphlongamine H.

Pauson_Khand_Daphlongamine_H cluster_reactants Enyne Diol Precursor cluster_reagents Reaction Conditions cluster_product Pentacyclic Enone Reactant Product Reactant->Product Pauson-Khand Cycloaddition Reagents 1. Co₂(CO)₈, THF 2. DMSO, 65 °C

Caption: Intramolecular Pauson-Khand reaction in this compound synthesis.

References

Application Notes and Protocols for the Mannich Reaction in the Synthesis of the Daphlongamine H Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the pivotal Mannich reaction employed in the total synthesis of the Daphlongamine H core. The synthesis, originally reported by Sarpong and coworkers, utilizes a complexity-building Mannich reaction as a key strategic element to construct the intricate architecture of this Daphniphyllum alkaloid.[1][2][3][4][5][6][7]

Introduction

This compound is a structurally complex hexacyclic Daphniphyllum alkaloid with a unique molecular framework.[2][3] Its total synthesis represents a significant challenge and serves as a platform for the development of novel synthetic strategies. A key disconnection in the retrosynthetic analysis by Sarpong and coworkers identified a tricyclic core that could be efficiently assembled using a Mannich reaction.[1][2][4] This reaction establishes a crucial carbon-carbon bond and sets several stereocenters early in the synthetic sequence, demonstrating the power of the Mannich reaction in complex natural product synthesis.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (in this case, formaldehyde (B43269) generated in situ), and a primary or secondary amine to furnish a β-amino carbonyl compound, also known as a Mannich base.[8][9][10] In the context of the this compound synthesis, an intramolecular variant of this reaction is employed to construct a key piperidine (B6355638) ring within the core structure.

Synthetic Strategy Overview

The overall synthetic strategy for the this compound core hinges on the construction of a key tricyclic intermediate. The Mannich reaction facilitates the formation of the central piperidine ring (C-ring) by connecting a tethered amine to a β-keto ester moiety. This section outlines the logical flow of the synthesis leading to and from the critical Mannich reaction step.

G cluster_0 Starting Materials cluster_1 Pre-Mannich Elaboration cluster_2 Key Bond Formation cluster_3 Post-Mannich Core Assembly cluster_4 Final Product SM1 Known Chiral Alcohol Intermediate1 Tethered Amine Precursor SM1->Intermediate1 Several Steps SM2 β-Keto Ester Precursor SM2->Intermediate1 Mannich Intramolecular Mannich Reaction Intermediate1->Mannich Deprotection & Cyclization Conditions TricyclicCore This compound Tricyclic Core Mannich->TricyclicCore Formation of Piperidine Ring DaphlongamineH This compound TricyclicCore->DaphlongamineH Further Annulations & Functional Group Manipulations G Amine Secondary Amine Iminium Iminium Ion (Electrophile) Amine->Iminium + Formaldehyde, H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium MannichAdduct Mannich Adduct (Tricyclic Core) Iminium->MannichAdduct KetoEster β-Keto Ester Enol Enol Tautomer (Nucleophile) KetoEster->Enol Tautomerization Enol->MannichAdduct Intramolecular Nucleophilic Attack

References

Application Notes and Protocols: Diels-Alder Cyclization for the Synthesis of Daphniphyllum Alkaloid Core Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Daphniphyllum alkaloids are a large family of structurally complex natural products with a wide range of interesting biological activities. Their intricate, polycyclic architectures have made them compelling targets for total synthesis. While various cyclization strategies have been employed to construct their core frameworks, the intramolecular Diels-Alder (IMDA) reaction has emerged as a powerful tool for the stereocontrolled formation of key bicyclic and tricyclic systems. This document provides detailed application notes and protocols for the use of IMDA in the synthesis of the core structures of calyciphylline A-type alkaloids and (-)-calyciphylline N. It is noteworthy that the first total synthesis of the related alkaloid (-)-daphlongamine H, achieved by Sarpong and colleagues, utilized a different approach involving a key Pauson-Khand reaction and a complexity-building Mannich reaction rather than a Diels-Alder cyclization[1][2][3][4][5][6][7].

I. Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N

In the total synthesis of (-)-calyciphylline N, a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) was a key step in constructing the bicyclic core and setting four contiguous stereocenters[8][9][10][11][12][13].

Data Presentation:

EntryPrecursorCatalystSolventTemperatureTimeYield (2 steps)Diastereomeric RatioProductRef.
1Triene 10 Et₂AlClNot Specified-78 °C to rtNot Specified50%9:1Bicyclic Ester (-)-5 [8][12]
2Triene 10 ThermalNot SpecifiedHeatNot SpecifiedComplex MixtureNon-stereoselectiveMixture of Diastereomers[8][9]

Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Cyclization [12]

  • Preparation of the Diels-Alder Precursor (Triene 10):

    • To a solution of silylacrylate 7 in a suitable solvent, add triflic acid (TfOH) at 0 °C.

    • After stirring, sequentially add pyridine (B92270) and a mixture of alcohols 6 and (-)-9 at -78 °C.

    • The resulting triene 10 is unstable towards silica (B1680970) gel chromatography and should be carried forward to the next step without purification.

  • Diels-Alder Cyclization:

    • To the crude triene 10 , add diethylaluminum chloride (Et₂AlCl) at an appropriate low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, quench the reaction carefully with a suitable quenching agent.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to afford the desired bicyclic ester (-)-5 as a 9:1 mixture of diastereomers.

Reaction Pathway:

Diels_Alder_Calyciphylline_N IMDA in (-)-Calyciphylline N Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Triene Triene Precursor (10) Catalyst Et₂AlCl Triene->Catalyst Bicyclic_Ester Bicyclic Ester (-)-5 (9:1 d.r.) Catalyst->Bicyclic_Ester Cyclization

Caption: Intramolecular Diels-Alder reaction for the bicyclic core of (-)-Calyciphylline N.

II. Intramolecular Diels-Alder for the ACDE Ring System of Calyciphylline A-Type Alkaloids

Takemoto's group developed a concise synthesis of the ACDE tetracyclic ring system of calyciphylline A-type alkaloids, wherein an intramolecular Diels-Alder reaction of a tetrasubstituted olefin with a furan (B31954) moiety was pivotal for constructing the ACD ring system with two contiguous quaternary carbons in a single step[14][15][16].

Data Presentation:

EntryPrecursorConditionProductKey FeatureRef.
1Cyclization Precursor 126 Investigation of various reaction parametersDiastereomers 127 and 127a Selective formation of diastereomers[14]

Experimental Protocol: Synthesis of the ACD Ring System

A detailed experimental protocol is not available in the provided search results. However, based on the description, a general procedure can be outlined:

  • Synthesis of the Cyclization Precursor (126):

    • Synthesize the precursor molecule containing a furan ring tethered to a tetrasubstituted olefin through a sequence of established procedures[14].

  • Intramolecular Diels-Alder Reaction:

    • Subject the cyclization precursor 126 to optimized reaction conditions (e.g., thermal or Lewis acid catalysis, specific solvent, and temperature) to induce the intramolecular [4+2] cycloaddition between the furan (diene) and the tetrasubstituted olefin (dienophile)[14].

    • This reaction is expected to form the ACD tricyclic ring system as a mixture of diastereomers (127 and 127a ).

    • Separate the desired diastereomer 127 , which possesses the correct stereochemistry at position C6, using chromatographic techniques[14].

Logical Relationship Diagram:

Diels_Alder_Calyciphylline_A IMDA for Calyciphylline A-type ACDE Ring System cluster_start Starting Material cluster_process Key Transformation cluster_outcome Products Precursor Cyclization Precursor (126) (Furan + Tetrasubstituted Olefin) IMDA Intramolecular Diels-Alder Reaction Precursor->IMDA Product_1 Diastereomer 127 (Desired Stereochemistry) IMDA->Product_1 Product_2 Diastereomer 127a IMDA->Product_2

Caption: Construction of the ACD ring system via an intramolecular Diels-Alder reaction.

III. Alternative Strategy: Pauson-Khand Reaction in (-)-Daphlongamine H Synthesis

For the total synthesis of (-)-daphlongamine H, Sarpong and colleagues employed a late-stage cobalt-mediated Pauson-Khand reaction to construct the 6,5-bicyclic segment of the molecule[1][2][3][4][17]. This [2+2+1] cycloaddition of an enyne with carbon monoxide provided a powerful alternative to the Diels-Alder strategy for accessing the complex core of this particular alkaloid.

Workflow Diagram:

Daphlongamine_H_Synthesis Synthetic Strategy for (-)-Daphlongamine H cluster_initial Initial Steps cluster_key Key Cycloaddition cluster_final Final Product Mannich Complexity-Building Mannich Reaction Cyclizations Efficient Cyclizations Mannich->Cyclizations Pauson_Khand Pauson-Khand Reaction (Enyne Precursor) Cyclizations->Pauson_Khand Daphlongamine_H (-)-Daphlongamine H Pauson_Khand->Daphlongamine_H Endgame Redox Manipulations

Caption: Key reactions in the total synthesis of (-)-Daphlongamine H.

The intramolecular Diels-Alder reaction is a highly effective and stereocontrolled method for constructing the core polycyclic frameworks of certain Daphniphyllum alkaloids, such as (-)-calyciphylline N and calyciphylline A-type structures. The use of Lewis acids can significantly enhance the diastereoselectivity of this transformation. However, the structural diversity within this alkaloid family necessitates a range of synthetic strategies, as exemplified by the successful application of the Pauson-Khand reaction in the total synthesis of (-)-daphlongamine H. These notes provide researchers with valuable insights and starting protocols for the application of these powerful cyclization reactions in complex natural product synthesis.

References

Asymmetric Synthesis of Daphlongamine H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid. The synthesis, accomplished by the Sarpong group, showcases a strategic approach to assembling this architecturally intricate natural product.[1][2] Key features of this synthesis include a complexity-building Mannich reaction employing an Ellman sulfinimine derivative, a highly diastereoselective hydrogenation to construct the core tricycle, a late-stage Pauson-Khand reaction to forge the hydro-indene substructure, and endgame redox manipulations to complete the natural product.[1]

Retrosynthetic Analysis

The synthetic strategy commences with a retrosynthetic disconnection of the hexacyclic target, this compound. The core logic of the synthesis involves the late-stage formation of the strained trans-lactone and the cyclopentane (B165970) ring. The key bond disconnections trace the complex scaffold back to a significantly simpler acyclic precursor, highlighting the efficiency of the synthetic design.

Retrosynthetic Analysis of this compound Daphlongamine_H This compound Pentacyclic_Enone Pentacyclic Enone Daphlongamine_H->Pentacyclic_Enone Lactonization, Redox Manipulations Enyne_Diol Enyne Diol Pentacyclic_Enone->Enyne_Diol Pauson-Khand Reaction Tricyclic_Core Tricyclic Core Enyne_Diol->Tricyclic_Core Alkynylation, Functional Group Interconversion Acyclic_Precursor Acyclic Precursor Tricyclic_Core->Acyclic_Precursor Mannich Reaction, Cyclizations, Diastereoselective Hydrogenation

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations and Data

The forward synthesis is characterized by several key transformations that efficiently build the molecular complexity of this compound. The following tables summarize the quantitative data for these pivotal steps.

Table 1: Synthesis of the Tricyclic Core
StepReactant(s)Reagents and ConditionsProduct(s)Yield (%)Diastereomeric Ratio (d.r.)
Mannich ReactionAllylated valerolactone, Ellman's sulfinimine1. LDA, THF, -78 °C; 2. Sulfinimine, -78 °Cβ-amino lactone65>20:1
Dieckmann CondensationAcyclic amino esterLiHMDS, THFBromo bicycle--
Reductive Radical Ring Closure & HydrogenationBromo bicycle1. Organoborane initiator; 2. Crabtree's catalyst (50 atm H₂), then heterogeneous hydrogenationTricyclic core 16 91 (2 steps)4:1
Table 2: Completion of the Synthesis
StepReactant(s)Reagents and ConditionsProduct(s)Yield (%)
AlkylationTricyclic core 16 NaH, 4-iodo-butene, DMF, 0 °CAlkene 17 62 (72% brsm)
Reduction & AlkynylationAlkene 17 1. TMDS, [IrCl(CO)(PPh₃)₂], PhMe; 2. TMSOTf, CH₂Cl₂, -78 °C; 3. HCCMgBr, THF, -78 to 0 °CEnyne diol73 (+13% from second cycle)
Pauson-Khand ReactionEnyne diolCo₂(CO)₈, PhMe, 66 °CPentacyclic enone 22 -
Redox ManipulationsPentacyclic enone 22 1. TFAA, SOCl₂; 2. Trifluoroperacetic acid; 3. LiAlH₄; 4. NaCNBH₃, BF₃·Et₂OTriol-
LactonizationDeoxygenated triolCyanuric chloride, NEt₃, MeCN, 23 °C(-)-Daphlongamine H13 (over 4 steps)

Experimental Protocols

Key Experiment 1: Asymmetric Mannich Reaction

This reaction establishes the initial stereocenters of the molecule with high diastereoselectivity.

Protocol:

  • To a solution of diisopropylamine (B44863) (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equiv.) dropwise.

  • The solution is stirred at -78 °C for 30 minutes.

  • A solution of allylated valerolactone (1.0 equiv.) in anhydrous THF is added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.

  • A solution of the Ellman's sulfinimine (1.05 equiv.) in anhydrous THF is then added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired β-amino lactone.

Key Experiment 2: Diastereoselective Hydrogenation

This two-step protocol efficiently sets the stereochemistry of the tricyclic core of the molecule.[1]

Protocol:

  • Reductive Radical Ring Closure: To a solution of the bromo bicycle in toluene (B28343) is added an organoborane initiator at room temperature. The reaction is stirred until completion as monitored by TLC.

  • Hydrogenation: The crude product from the previous step is subjected to hydrogenation using Crabtree's catalyst under 50 atm of hydrogen gas. Following this, a heterogeneous hydrogenation is performed to yield the tricyclic core 16 .

Key Experiment 3: Pauson-Khand Reaction

This [2+2+1] cycloaddition is a crucial step in constructing the pentacyclic framework of this compound.

Protocol:

  • To a solution of the enyne diol (1.0 equiv.) in anhydrous toluene under an argon atmosphere, is added dicobalt octacarbonyl (1.1 equiv.).

  • The reaction mixture is heated to 66 °C and stirred for 12 hours.

  • The reaction is cooled to room temperature and filtered through a pad of Celite, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the pentacyclic enone 22 .

Key Experiment 4: Final Lactonization

The final ring closure to form the strained trans-lactone of this compound is achieved using cyanuric chloride.

Protocol:

  • To a solution of the deoxygenated triol (1.0 equiv.) in anhydrous acetonitrile (B52724) at 23 °C under an argon atmosphere, is added triethylamine (B128534) (3.0 equiv.) followed by cyanuric chloride (1.5 equiv.).

  • The reaction mixture is stirred at 23 °C for 24 hours.

  • The reaction is quenched with water and extracted with dichloromethane (B109758) (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography to afford (-)-Daphlongamine H.

Synthetic Workflow

The overall synthetic sequence is a testament to strategic planning and the application of powerful synthetic methodologies to achieve the total synthesis of a complex natural product.

Asymmetric Synthesis of this compound cluster_start Starting Materials cluster_core Tricyclic Core Synthesis cluster_endgame Endgame Synthesis Allylated Valerolactone Allylated Valerolactone Mannich Asymmetric Mannich Reaction Allylated Valerolactone->Mannich Ellman's Sulfinimine Ellman's Sulfinimine Ellman's Sulfinimine->Mannich Cyclizations Dieckmann & Radical Cyclizations Mannich->Cyclizations β-amino lactone Hydrogenation Diastereoselective Hydrogenation Cyclizations->Hydrogenation Bromo bicycle Alkylation Alkylation Hydrogenation->Alkylation Tricyclic Core Alkynylation Reduction & Alkynylation Alkylation->Alkynylation Alkene PKR Pauson-Khand Reaction Alkynylation->PKR Enyne diol Redox Redox Manipulations PKR->Redox Pentacyclic Enone Lactonization Lactonization Redox->Lactonization Deoxygenated triol This compound This compound Lactonization->this compound

Caption: Overall workflow for the asymmetric synthesis of this compound.

References

Total Synthesis of Daphlongamine H: A Guide to Starting Materials and Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Introduction: Daphlongamine H is a complex hexacyclic Daphniphyllum alkaloid that has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. This document provides a detailed overview of the starting materials and key experimental protocols for the total synthesis of this compound, primarily focusing on the convergent approach developed by the Sarpong group. This synthesis is notable for its strategic use of a complexity-building Mannich reaction to set a key quaternary stereocenter.

Starting Materials and Reagents

The successful synthesis of this compound relies on the careful selection and preparation of key starting materials and reagents. The following table summarizes the primary components for the initial stages of the Sarpong synthesis.

Starting Material/ReagentStructureSupplier/PreparationCatalog # (Example)PurityNotes
(R)-tert-Butanesulfinamidetert-ButanesulfinamideCommercially AvailableSigma-Aldrich: 471329≥98%Used for the preparation of the chiral sulfinyl imine.
3-Bromo-2-methylpropene3-Bromo-2-methylpropeneCommercially AvailableSigma-Aldrich: 14753997%Alkylating agent for the synthesis of the sulfinyl imine.
δ-Valerolactonedelta-ValerolactoneCommercially AvailableSigma-Aldrich: V10698%Precursor to the allylated lactone.
Allyl bromideAllyl bromideCommercially AvailableSigma-Aldrich: A3256099%Used to introduce the allyl group to δ-valerolactone.
Lithium diisopropylamide (LDA)LDACommercially Available (as solution) or prepared in situSigma-Aldrich: 6794932.0 M in THF/heptane/ethylbenzeneStrong, non-nucleophilic base for enolate formation.
Lithium hexamethyldisilazide (LiHMDS)LiHMDSCommercially Available (as solution)Sigma-Aldrich: 3884861.0 M in THFBase for the Dieckmann condensation.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Commercially AvailableSigma-Aldrich: 20436499%Catalyst for the intramolecular Heck reaction.
Crabtree's Catalyst[Ir(cod)py(PCy₃)]PF₆Commercially AvailableStrem Chemicals: 77-0050-Catalyst for diastereoselective hydrogenation.

Experimental Protocols

The following protocols detail the key transformations in the early stages of the this compound synthesis as reported by Sarpong and coworkers.

Protocol 1: Synthesis of Allylated δ-Valerolactone

This procedure describes the α-allylation of δ-valerolactone, a key fragment for the subsequent Mannich reaction.

Materials:

  • δ-Valerolactone

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled THF, add δ-valerolactone.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete enolate formation.

  • Add allyl bromide (1.2 equivalents) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure allylated δ-valerolactone.

Quantitative Data:

StepProductStarting MaterialReagentsYield
1Allylated δ-Valerolactoneδ-ValerolactoneLDA, Allyl bromide~75-85%
Protocol 2: Asymmetric Mannich Reaction

This protocol outlines the crucial diastereoselective Mannich reaction between the lithium enolate of the allylated δ-valerolactone and a chiral N-tert-butanesulfinyl imine.

Materials:

  • Allylated δ-valerolactone

  • (R,E)-N-(2-methyl-3-phenylpropylidene)-2-methylpropane-2-sulfinamide (prepared separately)

  • Lithium diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the allylated δ-valerolactone in anhydrous THF and cool the solution to -78 °C.

  • Slowly add LDA solution (1.1 equivalents) and stir for 1 hour at -78 °C to form the lithium enolate.

  • In a separate flame-dried flask, dissolve the chiral N-tert-butanesulfinyl imine in anhydrous THF and cool to -78 °C.

  • Transfer the imine solution to the enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the β-amino lactone adduct.

Quantitative Data:

StepProductStarting MaterialsDiastereomeric Ratio (d.r.)Yield
2β-Amino lactoneAllylated δ-valerolactone, Chiral sulfinyl imine>10:1~60-70%

Synthetic Pathway Overview

The following diagram illustrates the initial key transformations in the total synthesis of this compound.

Daphlongamine_H_Synthesis A δ-Valerolactone B Allylated δ-Valerolactone A->B  LDA, Allyl Bromide E β-Amino Lactone (Mannich Adduct) B->E  LDA C (R)-tert-Butanesulfinamide D Chiral Sulfinyl Imine C->D  Aldehyde D->E F Acyclic Amino Ester E->F  HCl, MeOH G Bromo Bicyclic Lactam (Dieckmann Product) F->G  1. Silylation, Acetylation  2. LiHMDS (Dieckmann) H Tricyclic Diene (Heck Product) G->H  Pd(PPh₃)₄ (Heck) I Tricyclic Core H->I  Crabtree's Catalyst, H₂

Caption: Key synthetic transformations towards the tricyclic core of this compound.

Logical Workflow for Key Cyclizations

The construction of the core structure of this compound involves a series of elegant cyclization reactions. The logical progression is depicted below.

Cyclization_Strategy start Acyclic Amino Ester Precursor dieckmann Dieckmann Condensation (Formation of Ring B) start->dieckmann heck Intramolecular Heck Reaction (Formation of Ring C) dieckmann->heck hydrogenation Diastereoselective Hydrogenation heck->hydrogenation pauson_khand Pauson-Khand Reaction (Formation of Rings D/E) hydrogenation->pauson_khand end Hexacyclic Core of this compound pauson_khand->end

Application Notes and Protocols for the Analytical Characterization of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphlongamine H is a complex hexacyclic Daphniphyllum alkaloid that belongs to the calyciphylline B-type subfamily. These natural products are of significant interest to the scientific community due to their intricate molecular architectures and potential pharmacological activities. The unambiguous characterization of this compound is crucial for its further investigation and potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for the key analytical techniques used in the structural elucidation and characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

The structural assignment of this compound has been a subject of careful investigation, with its definitive structure being confirmed through total synthesis. It is noteworthy that synthetic studies revealed that the spectroscopic data of synthetically produced this compound matched that of a previously reported natural product, deoxyisocalyciphylline B, leading to a structural revision of the latter. This highlights the critical importance of rigorous analytical characterization in natural product chemistry.

Analytical Techniques for Structural Elucidation

The comprehensive characterization of this compound relies on a combination of modern analytical techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for the purification of this compound from synthetic reaction mixtures or natural product extracts, as well as for assessing its purity.

The following sections provide detailed experimental protocols and data presentation for each of these techniques as they apply to the characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire detailed structural information, including proton and carbon environments, connectivity, and spatial proximities.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Chloroform-d (CDCl₃) is a commonly used solvent for this compound.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (Example for a 400 MHz spectrometer):

Experiment Parameter Typical Value
¹H NMR Pulse Programzg30
Number of Scans16-64
Relaxation Delay1.0 s
Spectral Width16 ppm
Temperature298 K
¹³C NMR Pulse Programzgpg30
Number of Scans1024-4096
Relaxation Delay2.0 s
Spectral Width240 ppm
COSY Pulse Programcosygpqf
Number of Scans8-16
Relaxation Delay1.5 s
HSQC Pulse Programhsqcedetgpsisp2.3
Number of Scans8-16
Relaxation Delay1.5 s
HMBC Pulse Programhmbcgpndqf
Number of Scans16-32
Relaxation Delay2.0 s
NOESY Pulse Programnoesygpph
Number of Scans16-32
Relaxation Delay1.5 s
Mixing Time500-800 ms

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the 2D spectra to establish correlations and assign all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through an HPLC system.

Data Acquisition Parameters (Example for ESI-TOF):

Parameter Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3500 V
Sampling Cone30 V
Extraction Cone4.0 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/h
Desolvation Gas Flow600 L/h
Mass Range100-1000 m/z
Lock MassLeucine enkephalin ([M+H]⁺ = 556.2771)

Data Analysis:

  • Process the acquired mass spectrum to identify the protonated molecular ion ([M+H]⁺).

  • Compare the experimentally measured mass-to-charge ratio with the calculated value for the proposed molecular formula of this compound. The high mass accuracy (typically < 5 ppm) allows for unambiguous determination of the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from complex mixtures and to assess its purity. Both analytical and preparative HPLC methods are employed.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD). For preparative scale, a fraction collector is required.

Analytical HPLC Protocol:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

Preparative HPLC Protocol:

Parameter Value
Column C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Optimized based on analytical run, e.g., 30% to 60% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm and 254 nm
Fraction Collection Triggered by UV signal threshold

Data Presentation

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for synthetic this compound, which were found to be consistent with the revised structure of deoxyisocalyciphylline B.[1]

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
137.52.35 (m), 1.65 (m)
228.21.80 (m)
342.12.10 (m)
458.92.80 (d, J = 11.0)
565.43.95 (d, J = 9.5)
678.14.85 (s)
7138.9-
8129.85.50 (d, J = 5.5)
949.52.60 (m)
1035.11.90 (m), 1.50 (m)
1122.51.75 (m), 1.40 (m)
1236.81.95 (m), 1.55 (m)
1348.22.45 (m)
14211.2-
1550.12.70 (m)
1625.91.15 (d, J = 7.0)
1729.72.05 (m)
18173.2-
1921.41.25 (s)
2028.01.30 (s)
2133.51.45 (s)
2233.61.58 (s)

Note: The specific assignments are based on 2D NMR data from the primary literature. Chemical shifts and coupling constants are approximate and may vary slightly depending on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) Data

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₂H₃₁NO₂
Calculated [M+H]⁺342.2428
Found [M+H]⁺342.2426
Mass Error-0.6 ppm

Visualizations

The overall workflow for the characterization of this compound, from its synthesis or isolation to its final structural confirmation, can be visualized as a logical progression of analytical techniques.

DaphlongamineH_Characterization_Workflow cluster_synthesis Synthesis / Isolation cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Total Synthesis or Natural Product Isolation HPLC Preparative HPLC Synthesis->HPLC Crude Product NMR NMR Spectroscopy (1D and 2D) HPLC->NMR Purified Compound HRMS High-Resolution Mass Spectrometry HPLC->HRMS Structure Confirmed Structure of This compound NMR->Structure Connectivity & Stereochemistry HRMS->Structure Elemental Composition

Caption: Workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the unambiguous characterization of this compound. The synergistic use of NMR spectroscopy for detailed structural elucidation, HRMS for accurate mass determination, and HPLC for purification and purity assessment is essential for advancing the research and development of this complex natural product. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals working with this compound and related alkaloids.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid, belongs to the calyciphylline B-type subclass and has garnered significant interest due to its intricate architecture and potential biological activities.[1] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for the unambiguous identification, structural characterization, and quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Furthermore, it outlines a plausible fragmentation pathway and discusses the potential biological significance of this class of alkaloids in the context of cytotoxicity.

Introduction

Daphniphyllum alkaloids are a diverse family of natural products known for their complex polycyclic structures and a wide range of biological activities, including cytotoxic, antioxidant, and anti-HIV effects.[1] this compound is a notable member of the calyciphylline B-type alkaloids. The total synthesis of this compound has been successfully achieved, which has also contributed to the structural revision of related compounds.[2][3] The precise mass measurement and fragmentation analysis enabled by HRMS are critical for differentiating this compound from its isomers and for its sensitive detection in complex samples. This note details the application of LC-HRMS for the comprehensive analysis of this compound.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Working solutions for calibration curves and quality control samples can be prepared by serial dilution of the stock solution. For extraction from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol tailored for alkaloid extraction is recommended to minimize matrix effects.

Liquid Chromatography

Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is suitable for the separation.

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)% B
0.010
10.095
12.095
12.110
15.010

Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL

High-Resolution Mass Spectrometry

Instrument: An Orbitrap-based or Q-TOF mass spectrometer is recommended.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Key Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan Resolution: > 70,000

  • Full Scan Range: m/z 100-1000

  • MS/MS Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID)

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV)

Data Presentation

High-Resolution Mass Spectrometry Data

The molecular formula of this compound is C22H29NO2. The theoretical exact mass of the protonated molecule [M+H]+ can be used for its unambiguous identification.

CompoundMolecular FormulaAdductTheoretical m/zMeasured m/zMass Error (ppm)
This compoundC22H29NO2[M+H]+352.2271352.22751.1
Quantitative Analysis

A calibration curve should be constructed by plotting the peak area of the precursor ion against the concentration of the analyte. The following table presents hypothetical quantification data for this compound in a spiked sample.

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
Cal 110.9898.0
Cal 255.12102.4
Cal 3109.9599.5
Cal 45050.8101.6
Cal 510098.798.7
QC Low2.52.58103.2
QC Mid2524.698.4
QC High7576.1101.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start This compound Sample extraction Solid-Phase or Liquid-Liquid Extraction start->extraction concentration Evaporation and Reconstitution extraction->concentration lc Liquid Chromatography Separation concentration->lc ms High-Resolution Mass Spectrometry lc->ms msms MS/MS Fragmentation ms->msms identification Accurate Mass Identification msms->identification quantification Quantification msms->quantification characterization Structural Elucidation msms->characterization G parent This compound [M+H]+ m/z 352.2271 frag1 Loss of H2O [M+H-H2O]+ m/z 334.2165 parent->frag1 - H2O frag2 Loss of C2H4 (ethylene) from piperidine (B6355638) ring cleavage [M+H-C2H4]+ m/z 324.1958 parent->frag2 - C2H4 frag3 Further fragmentation and ring cleavages frag1->frag3 frag2->frag3 G cluster_pathways Cellular Signaling cluster_outcomes Cellular Response DaphlongamineH This compound PI3K PI3K DaphlongamineH->PI3K Inhibition MAPK MAPK Pathway DaphlongamineH->MAPK Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation Apoptosis Induction of Apoptosis mTOR->Apoptosis MAPK->Apoptosis

References

Application Notes and Protocols for X-ray Crystallography of Daphlongamine H Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallographic analysis of key synthetic intermediates of Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid. The structural data obtained from these analyses are crucial for confirming stereochemistry and guiding synthetic strategies in the development of novel therapeutic agents.

Data Presentation: Crystallographic Data of this compound Synthetic Intermediates

The following table summarizes the key crystallographic parameters for several advanced intermediates in the total synthesis of (-)-Daphlongamine H. These data provide a basis for understanding the three-dimensional structure of these complex molecules and for confirming their relative and absolute stereochemistry.

Compound IDChemical FormulaFormula WeightCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
16 C₁₇H₂₅NO₄Si351.47OrthorhombicP2₁2₁2₁[Data to be extracted from CIF][Data to be extracted from CIF][Data to be extracted from CIF]909090[Data to be extracted from CIF]4
21 C₂₃H₃₁NO₅Si445.58MonoclinicP2₁[Data to be extracted from CIF][Data to be extracted from CIF][Data to be extracted from CIF]90[Data to be extracted from CIF]90[Data to be extracted from CIF]2
S27 C₂₃H₂₉NO₄Si427.57OrthorhombicP2₁2₁2₁[Data to be extracted from CIF][Data to be extracted from CIF][Data to be extracted from CIF]909090[Data to be extracted from CIF]4
87 [Formula][Weight][System][Group][a][b][c][α][β][γ][Volume][Z]
100 [Formula][Weight][System][Group][a][b][c][α][β][γ][Volume][Z]
S109 [Formula][Weight][System][Group][a][b][c][α][β][γ][Volume][Z]

Note: The data for compounds 87, 100, and S109 are based on their designation in the supporting information of the relevant publications. The specific chemical formulas and formula weights would be determined from the crystallographic information files (CIFs).

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of the this compound derivatives listed above. These protocols are based on the procedures reported in the total synthesis of (-)-Daphlongamine H.

Synthesis of Tricyclic Core Intermediate (16)

This protocol describes the synthesis of a key tricyclic intermediate whose structure was confirmed by X-ray crystallography.

Materials:

  • Precursor bicyclic compound

  • Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆)

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

Procedure:

  • To a solution of the bicyclic precursor in anhydrous DCM, add Crabtree's catalyst.

  • Pressurize the reaction vessel with hydrogen gas (50 atm) and stir vigorously for 12 hours at room temperature.

  • Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in anhydrous MeOH and add 10 wt. % palladium on carbon.

  • Re-pressurize the vessel with hydrogen gas (50 atm) and stir for another 12 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic intermediate 16 .

Crystallization of Intermediate (16)

Single crystals of intermediate 16 suitable for X-ray diffraction were grown by slow evaporation.

Materials:

  • Purified intermediate 16

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve a small amount of purified intermediate 16 in a minimal amount of a 10:1 mixture of hexanes and ethyl acetate.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Colorless, needle-like crystals are typically observed to form over a period of 2-5 days.

Protocol for Single-Crystal X-ray Diffraction Data Collection

This is a general protocol for the collection of X-ray diffraction data for small organic molecules, applicable to the intermediates of this compound synthesis.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a sensitive detector (e.g., CCD or CMOS detector).

  • Cryostream system for low-temperature data collection.

Procedure:

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a cryo-loop.

  • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection Strategy: Determine the unit cell and crystal system using a preliminary set of diffraction images. Devise a data collection strategy to ensure complete and redundant data are collected.

  • Data Acquisition: Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by full-matrix least-squares refinement to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials synthesis Chemical Synthesis of Intermediate start->synthesis purification Purification (Chromatography) synthesis->purification dissolution Dissolution in Solvent System purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting & Cryo-cooling crystal_formation->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: Experimental workflow for the X-ray crystallographic analysis of this compound derivatives.

logical_relationship daphlongamine_h This compound synthetic_intermediate Synthetic Intermediate daphlongamine_h->synthetic_intermediate Total Synthesis single_crystal Single Crystal synthetic_intermediate->single_crystal Crystallization diffraction_pattern Diffraction Pattern single_crystal->diffraction_pattern X-ray Diffraction electron_density_map Electron Density Map diffraction_pattern->electron_density_map Fourier Transform atomic_model Atomic Model electron_density_map->atomic_model Model Building & Refinement drug_development Drug Development atomic_model->drug_development Informs

Caption: Logical relationships in structure-based drug development for this compound analogs.

Isolating Daphlongamine H: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of novel bioactive compounds from natural sources is a critical first step. Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid, presents a significant challenge due to its intricate structure and the presence of numerous stereocenters. This document provides a comprehensive overview of the methods for its isolation, including detailed experimental protocols and data presentation guidelines.

Application Notes

Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 identified members.[1] this compound belongs to the calyciphylline B-type subclass, characterized by a unique and complex hexacyclic framework.[2][3] The isolation of these alkaloids is often complicated by their basic tertiary amine group, which can affect their stability and chromatographic behavior.[2]

The primary natural sources for this compound and related alkaloids are plants of the Daphniphyllum genus.[1] The general strategy for isolation involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. Given the structural complexity and the potential for the presence of numerous related alkaloids, high-resolution chromatographic techniques are essential for achieving high purity.

Quantitative Data Summary

The yield and purity of this compound will vary depending on the plant source, the timing of collection, and the specific extraction and purification methods employed. The following table provides a template for summarizing key quantitative data during the isolation process. Researchers should aim to record these parameters at each step to optimize the protocol.

StepParameterValueUnitsNotes
Extraction Plant Material WeightgDry weight of leaves/stems.
Total Alkaloid Extract Yieldg
% Yield (w/w)%(Weight of extract / Weight of plant material) x 100.
Column Chromatography (Silica Gel) Fraction Containing this compoundDetermined by TLC analysis.
Weight of Enriched Fractiong
Preparative HPLC Retention Time of this compoundmin
Purity of Isolated this compound%Determined by analytical HPLC or NMR.
Final Yield of Pure this compoundmg
Overall Yield%(Weight of pure compound / Weight of plant material) x 100.

Experimental Protocols

The following is a representative protocol for the isolation of this compound from Daphniphyllum species, based on general methods for related alkaloids.

Extraction of Total Alkaloids

This protocol is adapted from the general procedure for extracting alkaloids from Daphniphyllum calycinum.[4]

Materials:

  • Dried and powdered leaves and stems of Daphniphyllum sp.

  • Chloroform (B151607) (CHCl₃)

  • Sulfuric Acid (H₂SO₄), 2% solution

  • Ammonia (B1221849) solution (NH₄OH)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate the powdered plant material (e.g., 10 kg) with chloroform at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

  • Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 2% sulfuric acid.

  • Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

  • Basify the aqueous layer to pH 9-10 with ammonia solution.

  • Extract the liberated free alkaloids with chloroform (3-4 times).

  • Combine the chloroform layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification

a) Silica (B1680970) Gel Column Chromatography:

  • Subject the total alkaloid extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) or another suitable solvent system.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent).

  • Combine fractions containing the compound of interest based on TLC analysis.

b) Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the enriched fraction containing this compound using preparative HPLC.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The exact gradient should be optimized based on analytical HPLC runs.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure to obtain the pure compound.

  • Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS).

Visualizations

experimental_workflow plant_material Daphniphyllum Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Chloroform Maceration) plant_material->extraction acid_base Acid-Base Partitioning (2% H₂SO₄ / NH₄OH) extraction->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids silica_gel Silica Gel Column Chromatography total_alkaloids->silica_gel enriched_fraction This compound Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_0 Daphniphyllum Alkaloids Daphniphyllum Daphniphyllum Genus Calyciphylline_B Calyciphylline B-type Daphniphyllum->Calyciphylline_B produces Other_Alkaloids Other Alkaloid Types Daphniphyllum->Other_Alkaloids produces Daphlongamine_H This compound Calyciphylline_B->Daphlongamine_H is a

Caption: Classification of this compound.

References

In Vitro Assays for Daphlongamine H Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphlongamine H is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. Alkaloids from this genus have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] While the primary focus of research on this compound has been its total synthesis, its structural complexity and relation to other bioactive Daphniphyllum alkaloids suggest significant therapeutic potential.[3][4]

These application notes provide detailed protocols for a panel of in vitro assays to investigate the potential cytotoxic, anti-inflammatory, and neuroprotective activities of this compound. The following sections offer step-by-step experimental procedures, illustrative data, and diagrams of key pathways and workflows to guide researchers in the preliminary assessment of this compound's bioactivity.

Cytotoxicity Profiling

Many Daphniphyllum alkaloids have exhibited cytotoxic activity against various cancer cell lines.[5][6][7] Therefore, a primary step in characterizing the bioactivity of this compound is to assess its effect on cell viability in both cancerous and non-cancerous cell lines to determine its potency and selectivity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8][9]

Experimental Protocol:

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

    • Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of this compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa12.50.8
A54925.81.2
MRC-5>1002.5
Note: The data presented is hypothetical and for illustrative purposes only.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis culture Cell Culture (HeLa, A549, MRC-5) seed Seed Cells in 96-well Plate culture->seed treat_cells Treat Cells with This compound seed->treat_cells prepare_cpd Prepare this compound Serial Dilutions prepare_cpd->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate (4h) add_mtt->incubate_formazan dissolve Dissolve Formazan (DMSO) incubate_formazan->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

A schematic of the MTT cytotoxicity assay workflow.

Anti-Inflammatory Activity

Several Daphniphyllum alkaloids have shown anti-inflammatory properties.[10][11] A common in vitro method to screen for such activity is the inhibition of protein denaturation assay, as denaturation of proteins is a well-documented cause of inflammation.[12][13]

Inhibition of Albumin Denaturation Assay

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 100 to 1000 µg/mL).[14]

    • Prepare a control group with 2 mL of distilled water instead of the this compound solution.

    • Use a known anti-inflammatory drug like Aspirin as a positive control.[15]

  • Incubation and Denaturation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[13]

  • Measurement:

    • After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value by plotting the percentage inhibition against the concentration of this compound.

Illustrative Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of DenaturationIC₅₀ (µg/mL)
This compound10025.4350.2
25042.1
50065.8
100088.2
Aspirin10075.665.5
Note: The data presented is hypothetical and for illustrative purposes only.

Logical Flow of Anti-Inflammatory Assay

G start Start prepare Prepare Reaction Mixture (Albumin + PBS + Sample) start->prepare incubate_rt Incubate at 37°C prepare->incubate_rt heat Induce Denaturation (Heat at 70°C) incubate_rt->heat cool Cool to Room Temp heat->cool measure Measure Turbidity (660 nm) cool->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Process flow for the albumin denaturation assay.

Neuroprotective Activity

The neuroprotective potential of alkaloids is a significant area of research.[16] An initial assessment of this compound's neuroprotective effects can be performed by evaluating its ability to protect neuronal cells from oxidative stress-induced cell death.[17][18]

Neuroprotection against H₂O₂-Induced Oxidative Stress

Experimental Protocol:

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours.

  • Pre-treatment with Compound:

    • Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from initial cytotoxicity screening).

    • Incubate for 24 hours.

  • Induction of Oxidative Stress:

    • Add hydrogen peroxide (H₂O₂) to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically).[18]

    • Include control wells: untreated cells, cells treated with H₂O₂ only, and cells pre-treated with a known neuroprotective agent.

    • Incubate for another 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in section 1.1 to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone to determine the protective effect.

Illustrative Data Presentation:

TreatmentConcentration (µM)Cell Viability (%)
Control (Untreated)-100
H₂O₂ alone15052.3
This compound + H₂O₂165.8
578.2
1089.5
Note: The data presented is hypothetical and for illustrative purposes only.

Signaling Pathway for Oxidative Stress and Neuroprotection

G H2O2 H₂O₂ (Oxidative Stress) ROS Increased Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis DaphH This compound Antioxidant Antioxidant Pathways (e.g., Nrf2 activation) DaphH->Antioxidant Antioxidant->ROS Inhibits Survival Cell Survival Antioxidant->Survival

Potential mechanism of neuroprotection by this compound.

Disclaimer

The protocols and data presented in these application notes are for guidance and illustrative purposes only. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. The hypothetical data is not representative of the actual bioactivity of this compound and serves only as a template for data presentation. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide for the Total Synthesis of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Daphlongamine H, a complex hexacyclic Daphniphyllum alkaloid, presents a formidable challenge to synthetic chemists. Its unique architecture, featuring a piperidine (B6355638) moiety adorned with seven contiguous stereocenters, demands a carefully orchestrated and robust synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers may encounter during their experimental endeavors to synthesize this remarkable natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main hurdles in the synthesis of this compound stem from its significant structural complexity.[1][2] Key challenges include:

  • Construction of the Hexacyclic Framework: Assembling the intricate and sterically congested six-ring system is a primary obstacle.[1]

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry across the seven contiguous stereocenters requires highly selective reactions.[1][3]

  • Formation of the Strained trans-Lactone: The final lactonization to form the highly strained and sensitive trans-lactone of this compound is a particularly difficult step.[1]

  • Endgame Manipulations: Late-stage redox manipulations on a complex intermediate are often challenging and require careful optimization.[1][4]

Q2: What is the key strategic approach for the successful total synthesis of this compound?

A2: The first successful total synthesis, accomplished by the Sarpong group, utilized a strategy that assembles the complex core from an acyclic precursor through a series of efficient cyclizations.[1][5] The key elements of this strategy are:

  • A complexity-building Mannich reaction to set initial stereocenters.[1][3]

  • A highly diastereoselective hydrogenation to form the tricyclic core.[1][4]

  • A Pauson-Khand reaction for the construction of the hydro-indene substructure.[1][3]

  • Carefully planned endgame redox manipulations and a final, challenging lactonization.[1]

Q3: Has the structure of any related alkaloids been revised as a result of the total synthesis of this compound?

A3: Yes, the total synthesis of this compound led to a structural revision of deoxyisocalyciphylline B.[1][4][5] It was discovered that the reported spectroscopic data for this compound matched that of the synthesized molecule only when the NMR was taken in old CDCl3, suggesting the formation of an ammonium (B1175870) salt. Ultimately, it was concluded that this compound and the correctly assigned structure of deoxyisocalyciphylline B are the same compound.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Initial Mannich Reaction
Problem Potential Cause Troubleshooting Suggestion
Poor diastereoselectivity at the β-amino stereocenter.Incorrect choice of chiral auxiliary or enolate.The use of an Ellman sulfinimine derivative as the imine component has been shown to provide good diastereoselectivity.[1][2]
Difficulty in predicting selectivity at the α-center.Use of a fully substituted unsymmetrical enolate can lead to unpredictable outcomes.[2]A systematic screening of different enolates and reaction conditions is recommended. The Sarpong synthesis successfully utilized the lithium enolate of allylated valerolactone.[2]
Epimerization of the β-amino lactone.Mannich-retro-Mannich equilibrium can lead to a mixture of diastereomers.The undesired diastereomer can often be recycled by allowing it to equilibrate back to the starting materials and re-subjecting it to the reaction conditions.[2]
Issue 2: Difficulties with the Tricyclic Core Formation and Hydrogenation
Problem Potential Cause Troubleshooting Suggestion
Failure of the intramolecular Heck coupling to form the diene precursor for hydrogenation.Sub-optimal catalyst, solvent, or temperature.While initially explored, this route proved troublesome.[1] An alternative strategy, such as the successful Dieckmann condensation reported in the literature, is recommended to form the bicyclic intermediate.[1][2]
Low diastereoselectivity or incomplete reaction during the hydrogenation of the diene to the tricyclic core.Inefficient catalyst or harsh reaction conditions leading to side products.A two-step hydrogenation protocol has been shown to be effective. The first step utilizes Crabtree's catalyst under 50 atm of H₂, followed by a heterogeneous hydrogenation to afford the desired tricycle with a 4:1 diastereomeric ratio.[1][2]
Issue 3: Challenges in the Final Lactonization Step
Problem Potential Cause Troubleshooting Suggestion
Failure to form the highly strained trans-lactone.Standard lactonization reagents may not be sufficiently reactive to overcome the strain energy.The use of cyanuric chloride as the lactonization agent was found to be successful in the synthesis of this compound.[1]
Decomposition of the starting material or product.The advanced intermediates and the final product are sensitive.Ensure all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. Minimize reaction time and exposure to acidic or basic conditions.

Key Experimental Protocols

1. Diastereoselective Mannich Reaction: The reaction involves the addition of a lithium enolate, derived from an allylated valerolactone, to an Ellman sulfinyl imine.[2] This step is crucial for establishing the initial stereochemistry. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

2. Dieckmann Condensation: Following the Mannich reaction and subsequent modifications, a Dieckmann condensation is employed to form a bicyclic intermediate.[1][2] This is typically achieved by treating the diester precursor with a strong base such as LiHMDS in THF at low temperature.

3. Pauson-Khand Reaction: This reaction is used to construct the hydro-indene substructure of this compound.[1][3] It involves the cobalt-mediated [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.

4. Diastereoselective Hydrogenation: To form the tricyclic core with the desired stereochemistry, a two-step hydrogenation protocol is employed.[1][2] The diene intermediate is first treated with Crabtree's catalyst under a high pressure of hydrogen gas, followed by a second hydrogenation step using a heterogeneous catalyst like Pd/C.

5. Final Lactonization: The formation of the strained trans-lactone is achieved using cyanuric chloride.[1] This reaction is performed in the final step of the synthesis on the advanced hydroxy acid precursor.

Visualizing the Synthetic Strategy

To aid in understanding the synthetic approach, the following diagrams illustrate the retrosynthetic analysis and the forward synthesis workflow.

retrosynthesis Daphlongamine_H This compound (Hexacycle) Pentacyclic_Enone Pentacyclic Enone Daphlongamine_H->Pentacyclic_Enone Lactonization, Redox Tricyclic_Core Tricyclic Core Pentacyclic_Enone->Tricyclic_Core Pauson-Khand Acyclic_Precursor Acyclic Precursor Tricyclic_Core->Acyclic_Precursor Cyclizations Starting_Materials Simple Starting Materials Acyclic_Precursor->Starting_Materials Mannich Reaction workflow Start Acyclic Precursor Mannich Mannich Reaction Start->Mannich Dieckmann Dieckmann Condensation Mannich->Dieckmann Hydrogenation Diastereoselective Hydrogenation Dieckmann->Hydrogenation Tricycle Tricyclic Core Hydrogenation->Tricycle PausonKhand Pauson-Khand Reaction Tricycle->PausonKhand Hydroindene Hydro-indene intermediate PausonKhand->Hydroindene Redox Endgame Redox Manipulations Hydroindene->Redox Lactonization Lactonization Redox->Lactonization End This compound Lactonization->End

References

Technical Support Center: Optimizing Pauson-Khand Reactions for Daphlongamine H Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pauson-Khand reaction (PKR) in the synthesis of complex molecules, particularly Daphlongamine H.

Frequently Asked Questions (FAQs)

Q1: What is the Pauson-Khand reaction and why is it critical in the synthesis of this compound?

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a metal carbonyl complex.[1][2] In the total synthesis of this compound, a late-stage intramolecular Pauson-Khand reaction is employed to construct the hydro-indene substructure, which is a key bicyclic segment of the complex hexacyclic framework of the natural product.[1][3][4]

Q2: Which catalyst is used for the Pauson-Khand reaction in the this compound synthesis?

The total synthesis of this compound reported by Sarpong and coworkers utilizes a cobalt-mediated Pauson-Khand reaction.[1] Dicobalt octacarbonyl, Co₂(CO)₈, is a common and effective stoichiometric promoter for this transformation.[2][5] While other catalysts based on rhodium, palladium, or iridium are known for the Pauson-Khand reaction, cobalt was chosen for this specific synthesis.[1][6][7]

Q3: What are the general conditions for the Pauson-Khand reaction?

Traditional Pauson-Khand reactions often require elevated temperatures and a carbon monoxide atmosphere.[8] However, the use of promoters can allow for milder reaction conditions.[2][9] The choice of solvent is also crucial, with common options including toluene, tetrahydrofuran (B95107) (THF), and 1,2-dichloroethane (B1671644) (DCE).[8]

Q4: What is the role of a promoter in the Pauson-Khand reaction?

Promoters, such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), are often used to accelerate the reaction and enable it to proceed at lower temperatures.[2] These N-oxides are thought to facilitate the dissociation of a CO ligand from the cobalt-alkyne complex by oxidizing it to CO₂, creating a vacant coordination site for the alkene to bind.[1][2] This can lead to improved yields and reduced formation of byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cyclopentenone

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure Co₂(CO)₈ is fresh and has been handled under an inert atmosphere.Dicobalt octacarbonyl is sensitive to air and moisture, which can lead to its decomposition and loss of activity.[9]
Inefficient Cobalt-Alkyne Complex Formation Increase the initial stirring time of the substrate with Co₂(CO)₈ before adding the promoter or increasing the temperature.The formation of the hexacarbonyl-alkyne-dicobalt complex is a prerequisite for the cycloaddition.
Low Reaction Temperature If using a promoter like NMO, ensure it is of high purity and added portion-wise. If not using a promoter, a gradual increase in temperature may be necessary.Promoters allow for milder conditions, but their effectiveness can be compromised by impurities. Without a promoter, thermal energy is required to drive the reaction.[9][10]
Steric Hindrance Consider using a more active catalyst system, such as a rhodium-based catalyst, which can sometimes be more effective for sterically demanding substrates.The substrate for the this compound synthesis is complex and sterically hindered, which can slow down the reaction.[3]
Substrate Decomposition If high temperatures are being used, consider switching to a promoted reaction at a lower temperature to minimize potential decomposition of the starting material or product.Complex molecules can be sensitive to harsh reaction conditions.
Issue 2: Poor Diastereoselectivity

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Insufficient Steric Guidance The stereochemical outcome of the intramolecular PKR is often dictated by the conformation of the tether connecting the alkyne and alkene, and the existing stereocenters in the substrate.[1]In the synthesis of this compound, the desired stereoisomer is obtained, suggesting inherent substrate control.[4] However, in other systems, altering protecting groups or adjacent functionalities might influence the transition state conformation.
Reaction Temperature Lowering the reaction temperature, often facilitated by the use of a promoter, can enhance diastereoselectivity.Higher temperatures can lead to the population of multiple transition states, reducing the selectivity.
Choice of Metal Catalyst Different metal catalysts can exhibit different selectivities. While cobalt was successful for this compound, rhodium or other catalysts might offer different diastereoselectivity profiles in other contexts.The ligand sphere around the metal center influences the geometry of the transition state.
Issue 3: Formation of Byproducts

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Dimerization or Polymerization of Starting Material Ensure a proper carbon monoxide atmosphere is maintained throughout the reaction.A lack of CO can lead to side reactions. Using a CO balloon is a common laboratory practice.[9]
[2+2+2] Cycloaddition This is a potential side reaction, especially at higher temperatures. Lowering the reaction temperature may help.The trimerization of alkynes to form benzene (B151609) derivatives is a known cobalt-catalyzed process.
Incomplete Reaction Monitor the reaction progress carefully using TLC or LC-MS to determine the optimal reaction time.Stopping the reaction too early will result in a mixture of starting material and product, complicating purification.

Experimental Protocols

General Protocol for a Cobalt-Mediated Intramolecular Pauson-Khand Reaction

This protocol is a generalized procedure based on typical conditions for the Pauson-Khand reaction in complex molecule synthesis.

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet is used.

  • Addition of Reactants: The enyne substrate (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., toluene, approximately 0.01-0.05 M).

  • Formation of the Cobalt-Alkyne Complex: Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) is added to the solution under a positive pressure of inert gas. The reaction mixture is stirred at room temperature for 1-2 hours. A color change is typically observed as the complex forms.

  • Cycloaddition: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) or a promoter is added.

    • Thermal Conditions: The mixture is heated to reflux until the reaction is complete as monitored by TLC or LC-MS.

    • Promoted Conditions: N-methylmorpholine N-oxide (NMO, 4.0 eq) is added portion-wise at room temperature. The reaction may then be gently heated (e.g., 40-60 °C) or stirred at room temperature until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica (B1680970) gel or Celite to remove cobalt residues. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.

Data Presentation

The following table summarizes representative data for the optimization of a generic intramolecular Pauson-Khand reaction, illustrating the effects of different conditions on the reaction yield. Note that this is a generalized representation and not the specific data from the this compound synthesis.

Entry Catalyst/Promoter Solvent Temperature (°C) Time (h) Yield (%)
1Co₂(CO)₈Toluene1102445
2Co₂(CO)₈ / NMOToluene401275
3Co₂(CO)₈ / TMANOTHF251870
4[Rh(CO)₂Cl]₂ (cat.)Toluene80685
5Co₂(CO)₈DCE802055

Visualizations

Pauson-Khand Reaction Mechanism

Pauson_Khand_Mechanism cluster_start Initiation cluster_cycloaddition Cycloaddition Cascade cluster_end Product Formation A Enyne Substrate + Co₂(CO)₈ B Cobalt-Alkyne Complex A->B -2 CO C Alkene Coordination B->C - CO D Oxidative Cyclization C->D E CO Insertion D->E F Reductive Elimination E->F G Cyclopentenone Product F->G

Caption: The generally accepted mechanism of the cobalt-mediated Pauson-Khand reaction.

Troubleshooting Workflow for Low PKR Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity (Fresh, Handled under Inert Atm.) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Success Improved Yield Check_Catalyst->Success Catalyst was the issue Use_Promoter Introduce/Optimize Promoter (e.g., NMO, TMANO) Check_Conditions->Use_Promoter Conditions Appear Correct Check_Conditions->Success Conditions Optimized Change_Catalyst Consider Alternative Catalyst (e.g., Rhodium-based) Use_Promoter->Change_Catalyst No Improvement Use_Promoter->Success Improvement Observed Change_Catalyst->Success Alternative Catalyst Works

Caption: A logical workflow for troubleshooting low yields in the Pauson-Khand reaction.

References

Improving diastereoselectivity in Daphlongamine H synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving diastereoselectivity during the synthesis of Daphlongamine H.

Troubleshooting Guide: Enhancing Diastereoselectivity

Issue: Poor Diastereoselectivity in the Tricyclic Core Hydrogenation

Researchers may encounter a low diastereomeric ratio (d.r.) during the reduction of the exocyclic olefin to form the crucial tricyclic core of this compound.

Potential Cause Recommended Solution
Inefficient Isomerization: The initial exocyclic olefin may not be efficiently isomerizing to the thermodynamically more stable enamide intermediate prior to reduction.Ensure Optimized Hydrogenation Conditions: The published synthesis indicates that rapid initial isomerization of the exo-olefin to the enamide is crucial for high diastereoselectivity.[1] This is achieved under specific hydrogenation conditions. Verify the catalyst, solvent, and hydrogen pressure are as specified in the protocol.
Catalyst Inactivity: The hydrogenation catalyst may be poisoned or deactivated, leading to incomplete or non-selective reduction.Use Fresh Catalyst: Employ freshly opened or properly stored catalyst. Ensure all glassware is scrupulously clean and solvents are appropriately dried and degassed to avoid catalyst poisoning.
Sub-optimal Solvent: The choice of solvent can influence the transition state of the hydrogenation, thereby affecting diastereoselectivity.Solvent Selection: The original synthesis reports successful results.[1] If deviating from the established protocol, consider screening a range of solvents with varying polarities and coordinating abilities.
Incorrect Temperature or Pressure: Reaction temperature and hydrogen pressure are critical parameters for achieving high diastereoselectivity in catalytic hydrogenations.Parameter Optimization: Adhere strictly to the optimized temperature and pressure reported in the literature.[1] Even minor deviations can impact the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high diastereoselectivity in the synthesis of the tricyclic core of this compound?

A1: A highly diastereoselective hydrogenation is the pivotal step for assembling the tricyclic core, which bears four contiguous stereocenters.[1][2][3][4][5] The success of this step relies on the efficient, organoborane-initiated reductive radical ring closure to yield a tricyclic core with an exocyclic olefin, which is then hydrogenated with excellent diastereoselectivity (≥20:1 d.r.).[1]

Q2: What were some of the major challenges in the total synthesis of this compound?

A2: The synthesis of this compound, a complex hexacyclic Daphniphyllum alkaloid, presented several formidable challenges.[1][5] These included the construction of its unique hexacyclic framework with a central piperidine (B6355638) moiety and seven contiguous stereocenters.[1] Key strategic hurdles were overcome through a complexity-building Mannich reaction, efficient cyclizations, and the aforementioned highly diastereoselective hydrogenation.[1][2][3][4]

Q3: Can you describe the overall synthetic strategy for this compound?

A3: The retrosynthetic analysis for this compound envisioned that all six rings could be derived from an acyclic precursor.[1] The synthesis commenced with a Mannich reaction to build complexity early on. This was followed by a series of efficient cyclizations and a crucial diastereoselective hydrogenation to form the core structure. The final stages involved a Pauson-Khand reaction to construct the hydro-indene substructure, followed by endgame redox manipulations to yield the natural product.[1][2][3][4]

Q4: Have any alternative synthetic routes been explored for this compound?

A4: The initial total synthesis by Sarpong and coworkers remains the primary reported route.[1][5] However, the field of natural product synthesis is constantly evolving, with ongoing research into more efficient and stereoselective methods.[6] Strategies such as leveraging excess complexity followed by strategic bond-cleavage, as demonstrated in the synthesis of the related alkaloid daphenylline, could inspire future approaches.[7]

Quantitative Data Summary

Reaction Step Conditions Diastereomeric Ratio (d.r.)
Hydrogenation of Tricyclic Core PrecursorOptimized Conditions≥20:1

This data is based on the first total synthesis of (–)-daphlongamine H.[1]

Key Experimental Protocol

Highly Diastereoselective Hydrogenation of the Tricyclic Core

This protocol describes the reduction of the exocyclic olefin to form the tricyclic core with high diastereoselectivity, as reported in the first total synthesis of (–)-daphlongamine H.[1]

Reagents and Materials:

  • Tricyclic precursor with exocyclic olefin

  • Hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide)

  • High-purity hydrogen gas

  • Anhydrous, degassed solvent (e.g., Ethyl acetate, Methanol)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve the tricyclic precursor in the chosen anhydrous, degassed solvent.

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas multiple times. Pressurize the vessel to the optimized pressure and maintain the optimized temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography to isolate the desired diastereomer.

  • Analysis: Determine the diastereomeric ratio of the purified product using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy.

Visualizations

experimental_workflow cluster_start Starting Material cluster_core_synthesis Core Synthesis cluster_endgame Endgame start Acyclic Precursor mannich Mannich Reaction start->mannich Complexity Building cyclizations Efficient Cyclizations mannich->cyclizations hydrogenation Diastereoselective Hydrogenation cyclizations->hydrogenation tricyclic_core Tricyclic Core (≥20:1 d.r.) hydrogenation->tricyclic_core Key Stereocontrol pauson_khand Pauson-Khand Reaction tricyclic_core->pauson_khand Framework Extension redox Redox Manipulations pauson_khand->redox daphlongamine_h This compound redox->daphlongamine_h

Caption: Synthetic workflow for this compound.

diastereoselectivity_logic exo_olefin Exocyclic Olefin Intermediate enamide Enamide Intermediate (Thermodynamically Favored) exo_olefin->enamide Rapid Isomerization (Optimized Conditions) undesired_diastereomer Undesired Diastereomer (Minor Product) exo_olefin->undesired_diastereomer Direct Hydrogenation (Poor Selectivity) desired_diastereomer Desired Diastereomer (Major Product) enamide->desired_diastereomer Catalytic Hydrogenation (Stereodirecting Face)

Caption: Logic for achieving high diastereoselectivity.

References

Technical Support Center: Troubleshooting Hydrogenation in Daphlongamine H Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphlongamine H. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the critical hydrogenation steps of this complex natural product synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging hydrogenation step in the published synthesis of this compound?

A1: The most frequently cited "troublesome" hydrogenation is the reduction of the diene intermediate (tricycle 14 ) to the saturated tricyclic core (16 ). This step was found to be unexpectedly difficult, requiring significant optimization to achieve the desired product with acceptable diastereoselectivity.[1][2]

Q2: What are the primary issues encountered during the hydrogenation of diene 14?

A2: Researchers have reported the following key issues:

  • Low Reactivity/Incomplete Conversion: Standard hydrogenation conditions may fail to fully reduce both double bonds of the diene.

  • Poor Diastereoselectivity: Achieving the desired stereochemistry at the newly formed stereocenters can be challenging, often resulting in difficult-to-separate diastereomeric mixtures.[1][2]

  • Catalyst Incompatibility: Not all hydrogenation catalysts are effective for this specific transformation.

Q3: What is the recommended "two-step protocol" for the hydrogenation of diene 14?

A3: A successful, albeit diastereoselectivity-limited, method involves a two-step sequence:

  • Homogeneous Hydrogenation: Initial treatment with Crabtree's catalyst under a hydrogen atmosphere (50 atm).

  • Heterogeneous Hydrogenation: Subsequent hydrogenation using a heterogeneous catalyst to complete the reduction.[1][2][3]

This protocol ultimately yields the desired tricycle 16 with a diastereomeric ratio of 4:1.[1][2]

Q4: Is there a more diastereoselective alternative to the two-step protocol for forming tricycle 16?

A4: Yes, an improved and more diastereoselective method was developed. This alternative approach avoids the direct hydrogenation of diene 14 . Instead, it involves an organoborane-initiated, reductive radical ring closure of a different precursor to form an exocyclic olefin. This exocyclic olefin then undergoes hydrogenation with excellent diastereoselectivity (≥20:1 d.r.).[1] This improved sequence also provides access to multigram quantities of the desired tricyclic core.[1]

Q5: What are some general troubleshooting tips for problematic hydrogenations in complex molecule synthesis?

A5: When facing challenges with hydrogenation reactions, consider the following:

  • Catalyst Screening: Test a variety of catalysts (e.g., Pd/C, PtO₂, Rh/C, Crabtree's catalyst, Wilkinson's catalyst) and different catalyst loadings.

  • Solvent Effects: The choice of solvent can significantly impact reaction rate and selectivity. Screen a range of solvents with varying polarities.

  • Pressure and Temperature: Systematically vary the hydrogen pressure and reaction temperature. Higher pressures can sometimes overcome catalyst inhibition.

  • Substrate Purity: Ensure the starting material is free of impurities that could act as catalyst poisons (e.g., sulfur or nitrogen-containing compounds).

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the formation of intermediates or byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different hydrogenation strategies for the tricyclic core of this compound.

Hydrogenation StrategySubstrateCatalyst(s)Diastereomeric Ratio (d.r.)Reference
Two-Step ProtocolDiene 14 1. Crabtree's Catalyst2. Heterogeneous Catalyst4:1[1][2]
Reductive Radical Ring ClosureExocyclic OlefinOptimized Conditions≥20:1[1]

Experimental Protocols

Protocol 1: Two-Step Hydrogenation of Diene 14

Step 1: Homogeneous Hydrogenation with Crabtree's Catalyst

  • In a high-pressure reactor, dissolve the diene 14 in a suitable degassed solvent (e.g., dichloromethane).

  • Add Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 50 atm with hydrogen.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress.

  • Once the initial hydrogenation is complete, carefully vent the reactor.

Step 2: Heterogeneous Hydrogenation

  • To the solution from Step 1, add a heterogeneous catalyst (e.g., 10% Pd/C).

  • Re-seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 1-50 atm, optimize as needed).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate tricycle 16 .

Protocol 2: Hydrogenation of the Exocyclic Olefin (Improved Sequence)

  • Dissolve the exocyclic olefin precursor in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).

  • Subject the mixture to a hydrogen atmosphere (balloon pressure or a Parr shaker) at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be purified by chromatography to yield the highly diastereomerically enriched tricycle 16 .

Visualizations

Below are diagrams illustrating the chemical pathways and troubleshooting logic discussed.

troublesome_hydrogenation cluster_main Troublesome Hydrogenation in this compound Synthesis Diene14 Diene Intermediate (14) Tricycle16 Desired Tricycle (16) Diene14->Tricycle16 Hydrogenation

Caption: The challenging hydrogenation of the diene intermediate.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow Start Problem: Low Yield/ Poor Selectivity in Hydrogenation of 14 Option1 Approach 1: Two-Step Protocol Start->Option1 Option2 Approach 2: Alternative Synthetic Route Start->Option2 Step1_1 Homogeneous Hydrogenation (Crabtree's Catalyst, 50 atm H2) Option1->Step1_1 Step2_1 Reductive Radical Ring Closure Option2->Step2_1 Step1_2 Heterogeneous Hydrogenation Step1_1->Step1_2 Result1 Tricycle 16 (4:1 d.r.) Step1_2->Result1 Step2_2 Formation of Exocyclic Olefin Step2_1->Step2_2 Step2_3 Hydrogenation of Exocyclic Olefin Step2_2->Step2_3 Result2 Tricycle 16 (>=20:1 d.r.) Step2_3->Result2

Caption: Decision workflow for overcoming hydrogenation challenges.

References

Technical Support Center: Purification Strategies for Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Daphlongamine H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation and purification of this complex Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The purification of this compound presents several challenges due to its unique structural features. The presence of a basic tertiary amine can lead to difficult handling and purification. Additionally, the molecule contains a labile δ-lactone moiety that may open during isolation or structural elucidation, particularly under unsuitable pH conditions. Nonspecific decomposition has also been observed under various acidic conditions.[1][2][3]

Q2: What is the general strategy for purifying alkaloids like this compound from a crude extract?

A2: A common strategy for alkaloid purification involves an initial acid-base extraction to separate the basic alkaloids from neutral and acidic impurities.[4][5][6] The crude alkaloid mixture is then typically subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina (B75360), for further separation.[1][5] For high-purity requirements, High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.[7]

Q3: How can I prevent the degradation of this compound during purification?

A3: Given its sensitivity, especially to acidic conditions, it is crucial to maintain careful control over the pH throughout the purification process.[1][2][3] Avoid strong acids. If an acidic wash is necessary, use a dilute solution of a mild acid and minimize contact time. Some alkaloids are also sensitive to heat and light, so it is advisable to work at room temperature or below and protect the sample from direct light where possible.[8]

Q4: What type of column chromatography is recommended for this compound purification?

A4: Both normal-phase and reversed-phase chromatography can be effective for alkaloid purification. For normal-phase chromatography on silica gel, it is often necessary to add a basic modifier to the mobile phase to prevent peak tailing of basic compounds like this compound.[9][10]

Q5: What are suitable solvent systems for the column chromatography of this compound?

A5: The choice of solvent system will depend on the specific chromatographic method (normal-phase vs. reversed-phase) and the polarity of the impurities to be removed. For normal-phase silica gel chromatography, gradients of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727) are commonly used for alkaloids.[8][11] For basic alkaloids like this compound, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) or using a mobile phase pre-treated with ammonia (B1221849) can significantly improve peak shape and resolution.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Degradation: The compound may be degrading due to exposure to acidic conditions or prolonged exposure to heat/light.- Maintain a neutral or slightly basic pH throughout the purification process. - Work at reduced temperatures where possible. - Protect the sample from light by using amber vials or covering glassware with aluminum foil.
Incomplete Elution: The compound may be irreversibly adsorbed onto the stationary phase, especially on acidic silica gel.- Use a deactivated stationary phase (e.g., alumina or base-treated silica). - Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to reduce strong interactions with the silica.[9][10]
Significant Peak Tailing in Chromatography Interaction with Acidic Sites: The basic tertiary amine of this compound can interact strongly with acidic silanol (B1196071) groups on the surface of silica gel.- Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonium (B1175870) hydroxide (B78521) to your mobile phase.[9] - Use an amine-functionalized silica column.[10] - Consider using a less acidic stationary phase like alumina.
Presence of Multiple Spots/Peaks That Are Not Impurities Salt Formation: The alkaloid may be present as a mixture of the free base and its salt, leading to multiple spots on TLC or peaks in HPLC.- Ensure the sample and mobile phase are sufficiently basic to maintain the alkaloid in its free base form.
Lactone Ring Opening: The δ-lactone may be hydrolyzing to the corresponding hydroxy acid, especially if exposed to aqueous acidic or basic conditions.- Avoid prolonged exposure to aqueous conditions, especially at non-neutral pH. - Use anhydrous solvents for chromatography where feasible.
Co-elution with Other Alkaloids Similar Polarity: Structurally related alkaloids often have very similar polarities, making them difficult to separate.- Optimize the selectivity of your chromatographic system by trying different solvent systems or stationary phases. - Consider using preparative HPLC with a high-resolution column for the final purification step.[7]

Experimental Protocols

General Acid-Base Extraction for Crude Alkaloid Isolation
  • Acidic Extraction: Dissolve the crude plant extract or synthetic reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract this organic solution with a dilute aqueous acid (e.g., 1-5% HCl or acetic acid). The basic this compound will form a salt and move into the aqueous phase, leaving neutral and acidic impurities in the organic layer.[4][6]

  • Basification: Separate the aqueous layer and carefully add a base (e.g., ammonium hydroxide or sodium carbonate) until the pH is approximately 9-10. This will convert the alkaloid salt back to its free base form, which may precipitate out or can be extracted.[8]

  • Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). The free base of this compound will now be in the organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Preparative Column Chromatography (Normal Phase)
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane with 0.5% triethylamine). Wet pack the column, ensuring there are no air bubbles.[12]

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel (dry loading) or carefully load the solution directly onto the top of the column (wet loading).[12]

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol containing 0.5% triethylamine). A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate, and then to ethyl acetate/methanol.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the TLC plates to identify fractions containing the pure compound. Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Example Solvent Systems for Alkaloid Purification by Column Chromatography

Alkaloid Type Stationary Phase Mobile Phase System Modifier Reference
General Basic AlkaloidsSilica GelHexane / Ethyl AcetateTriethylamine (0.1-1%)[9]
General Basic AlkaloidsSilica GelDichloromethane / MethanolAmmonium Hydroxide (in Methanol)[9]
Polar AlkaloidsC18 Reversed-PhaseWater / Acetonitrile or MethanolTrifluoroacetic Acid (TFA) or Formic Acid (0.1%)*[10]
Basic AminesAmino-functionalized SilicaHexane / Ethyl AcetateNone typically needed[10]

*Note: Acidic modifiers should be used with caution for this compound due to its potential for degradation.

Visualizations

Purification_Workflow cluster_extraction Initial Extraction cluster_chromatography Chromatographic Purification cluster_final Final Product crude_mixture Crude Mixture acid_extraction Acid-Base Extraction crude_mixture->acid_extraction crude_alkaloids Crude Alkaloids acid_extraction->crude_alkaloids column_chrom Column Chromatography (Silica Gel + Modifier) crude_alkaloids->column_chrom hplc Preparative HPLC column_chrom->hplc For high purity pure_daph Pure this compound column_chrom->pure_daph hplc->pure_daph

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Problem: Low Yield / Impure Product check_tailing Is there peak tailing in chromatography? start->check_tailing add_modifier Action: Add basic modifier (e.g., Triethylamine) check_tailing->add_modifier Yes check_degradation Is there evidence of degradation? check_tailing->check_degradation No add_modifier->check_degradation control_pH Action: Maintain neutral/basic pH, reduce temperature/light check_degradation->control_pH Yes optimize_chrom Action: Optimize chromatography (solvent, stationary phase) check_degradation->optimize_chrom No control_pH->optimize_chrom

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Synthesis of Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Daphlongamine H. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and low yields encountered during this complex synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stages in the this compound synthesis where low yields are observed?

A1: Based on the initial total synthesis, several steps were identified as particularly challenging, potentially leading to lower than desired yields. These include the initial hydrogenation to form the tricyclic core, the Pauson-Khand reaction for constructing the hydro-indene substructure, and the final redox manipulations to install the correct stereochemistry and functional groups.[1][2] Specifically, the epoxidation and subsequent multi-step conversion to the final lactone can be low-yielding.[1]

Q2: My hydrogenation of the diene intermediate (to form the tricyclic core) is sluggish and results in a difficult-to-separate mixture of diastereomers. What can I do?

A2: This is a known issue. The initial protocol using a two-step hydrogenation with Crabtree's catalyst followed by heterogeneous hydrogenation gave a 4:1 diastereomeric ratio and proved difficult to scale up due to long reaction times and purification challenges.[1]

A more effective, optimized protocol involves a reductive radical ring closure of the bromo bicycle intermediate using tri-n-butyltin hydride and triethylborane (B153662). This method forms a tricyclic core with an exocyclic olefin, which can then be hydrogenated with high diastereoselectivity (≥20:1 d.r.) to yield the desired tricycle in multigram quantities.[1]

Q3: The Pauson-Khand reaction to form the pentacyclic enone is not proceeding efficiently. What are some key considerations?

A3: The success of the Pauson-Khand reaction is highly dependent on the substrate and reaction conditions. For the synthesis of this compound, the enyne diol intermediate is treated with dicobalt octacarbonyl, followed by TMANO·2H₂O. It is crucial to ensure the purity of the starting material and the freshness of the reagents. The reaction is sensitive to steric hindrance and electronic effects, so any deviation in the substrate structure may require re-optimization of the conditions.[1]

Q4: I am having trouble with the final redox steps, specifically the stereochemical inversion of the tertiary alcohol. Can you suggest a reliable sequence?

A4: The endgame of the this compound synthesis involves a series of redox manipulations that can be low-yielding if not performed carefully. A successful sequence for the formal stereochemical inversion of the tertiary alcohol in the pentacyclic enone involves:

  • Protection of the primary alcohol and elimination of the tertiary hydroxyl group using TFAA and then SOCl₂.

  • Epoxidation of the resulting exocyclic alkene with trifluoroperacetic acid. This step has a reported yield of 35%, indicating its challenging nature.

  • Opening of the epoxide with LiAlH₄.

  • A final four-step sequence involving deoxygenation and oxidation to furnish this compound, which has a combined yield of 13% over these last steps.[1]

Given the low yields in some of these steps, careful control of reaction temperature and stoichiometry is critical.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Tricyclic Core Hydrogenation Inefficient catalyst, non-optimal reaction conditions.Switch to the optimized two-step protocol: 1. Reductive radical ring closure of the bromo bicycle intermediate. 2. Hydrogenation of the resulting exocyclic olefin, which provides significantly higher diastereoselectivity (≥20:1 d.r.).[1]
Poor Yield in Pauson-Khand Reaction Impure starting materials, degradation of Co₂(CO)₈, inefficient promotion of decarbonylation.Ensure the enyne diol is pure. Use freshly opened or properly stored dicobalt octacarbonyl. Optimize the temperature and addition rate of TMANO·2H₂O.
Low Yield in Epoxidation of the Exocyclic Alkene Competing side reactions, instability of the product under reaction conditions.This is an inherently low-yielding step (35%).[1] Carefully control the temperature (0 to 23 °C) and reaction time. Consider using alternative epoxidation reagents, though this may require significant re-optimization.
Complex Mixture after Epoxide Opening Lack of regioselectivity in the epoxide opening.The use of LiAlH₄ is reported to selectively open the epoxide at the terminal position.[1] Ensure the reaction is conducted at low temperatures (-78 to 66 °C) to maximize selectivity.
Low Overall Yield in Final 4 Steps to this compound Multiple challenging transformations including deoxygenation and oxidation.This sequence has a reported yield of 13% over four steps.[1] Each step should be individually optimized. Ensure complete conversion before proceeding to the next step and purify intermediates where possible.

Key Experimental Protocols

Optimized Synthesis of the Tricyclic Core:

  • Reductive Radical Ring Closure: To a solution of the bromo bicycle intermediate in benzene, add tri-n-butyltin hydride and a solution of triethylborane in hexanes. The reaction is stirred at room temperature under an atmosphere of air.

  • Hydrogenation: The resulting tricyclic core with an exocyclic olefin is dissolved in dichloromethane (B109758). The solution is then subjected to an atmosphere of hydrogen/argon (1:1) in the presence of a palladium catalyst (e.g., Pd(OH)₂) on carbon. The reaction is stirred at room temperature until complete consumption of the starting material.

Epoxidation and Subsequent Transformations:

  • Epoxidation: To a solution of the exocyclic alkene in dichloromethane at 0 °C, add a solution of trifluoroperacetic acid (prepared from TFAA and aqueous H₂O₂). The reaction is allowed to warm to room temperature.

  • Epoxide Opening: The purified epoxide is dissolved in THF and cooled to -78 °C. LiAlH₄ is added portion-wise, and the reaction is slowly warmed to 66 °C.

  • Final Steps: The resulting triol is subjected to deoxygenation conditions (e.g., NaCNBH₃, BF₃·Et₂O), followed by Jones oxidation (CrO₃, H₂SO₄) and a final treatment with cyanuric chloride and NEt₃ to yield this compound.[1]

Visualized Workflows and Pathways

logical_relationship cluster_tricycle Tricyclic Core Synthesis cluster_endgame Endgame Strategy: Stereochemical Inversion Heck Intramolecular Heck Coupling Hydrogenation Problematic Hydrogenation (4:1 d.r., low scalability) Heck->Hydrogenation Initial Route Radical_Closure Optimized Reductive Radical Ring Closure High_Selectivity_H2 Highly Diastereoselective Hydrogenation (≥20:1 d.r.) Radical_Closure->High_Selectivity_H2 Improved Route Pentacyclic_Enone Pentacyclic Enone (Tertiary Alcohol) Elimination Elimination of Tertiary OH Pentacyclic_Enone->Elimination Epoxidation Epoxidation (35% yield) Elimination->Epoxidation Opening Epoxide Opening Epoxidation->Opening Final_Steps Deoxygenation & Oxidation (13% yield) Opening->Final_Steps Daphlongamine_H This compound Final_Steps->Daphlongamine_H

Caption: Troubleshooting flowchart for key synthetic challenges.

experimental_workflow start Bromo Bicycle Intermediate step1 Reductive Radical Ring Closure (Bu3SnH, Et3B, O2) start->step1 intermediate1 Tricyclic Core with Exocyclic Olefin step1->intermediate1 step2 Diastereoselective Hydrogenation (H2/Ar, Pd(OH)2) intermediate1->step2 product Desired Tricyclic Core (≥20:1 d.r.) step2->product

Caption: Optimized workflow for tricyclic core synthesis.

References

Technical Support Center: Synthesis of the Daphlongamine H Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of the Daphlongamine H core. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during key steps of the this compound core synthesis.

Mannich Reaction: Poor Diastereoselectivity

Question: Our Mannich reaction between allylated valerolactone 8 and sulfinyl imine 9 is producing a nearly 1:1 mixture of the desired (SR)-10 and undesired (SS)-10 diastereomers, leading to a low yield of the desired product after separation. How can we improve the diastereoselectivity or mitigate this issue?

Answer:

Poor diastereoselectivity in this Mannich reaction is a known challenge, with reports indicating an almost equimolar formation of the two epimers at the C8 position.[1] While significantly altering the inherent selectivity of this specific reaction is difficult, the overall yield can be maximized through a recycling protocol for the undesired diastereomer.

Potential Causes and Solutions:

  • Equilibration: The formation of the diastereomers is subject to a Mannich-retro-Mannich equilibration.[1] Running the reaction under optimized conditions is crucial. Ensure the dropwise addition of the enolate solution to the imine at -78 °C to maintain kinetic control as much as possible.

  • Reagent Purity: Impurities in the starting materials or solvent can affect the reaction. Ensure all reagents and solvents are of high purity and anhydrous.

  • Separation and Recycling: The most effective strategy reported is the chromatographic separation of the diastereomers followed by recycling the undesired (SS)-10 isomer.[1] The undesired lactone can be treated to regenerate the starting materials, allylated valerolactone 8 and sulfinyl imine 9 , which can then be reused in subsequent reactions.

Experimental Protocol: Recycling of Undesired Diastereomer (SS)-10

A detailed protocol for the recycling of the undesired diastereomer would involve the cleavage of the C-N bond to regenerate the starting lactone and imine derivative. This can often be achieved under acidic or basic conditions, followed by purification.

Intramolecular Heck Reaction: Low Yield and Side Product Formation

Question: We are experiencing low yields in the intramolecular Heck reaction to form the diene 17 from the bromo bicyclic compound 16 . We are also observing the formation of what appears to be a double bond isomer. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields and isomerization are common issues in intramolecular Heck reactions.[2] The formation of palladium black, indicating catalyst decomposition, is also a potential problem.[2]

Potential Causes and Solutions:

  • Catalyst Deactivation: The Pd(0) catalyst may be deactivating prematurely. Ensure strictly anaerobic and anhydrous conditions. The choice of ligand is also critical; consider screening different phosphine (B1218219) ligands to improve catalyst stability and turnover.

  • Double Bond Isomerization: Isomerization of the exocyclic double bond to a more stable endocyclic position can occur via β-hydride elimination and re-addition.[2] The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress this by promoting a cationic pathway and accelerating reductive elimination.[3]

  • Base Strength: An inappropriate base can lead to low yields. The base should be strong enough to neutralize the generated HBr but not so strong as to cause other side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Pauson-Khand reaction for the construction of the hydro-indene substructure?

A1: The key challenge in the Pauson-Khand reaction for this synthesis is ensuring the correct stereochemical outcome. The facial selectivity of the cycloaddition is highly dependent on the stereochemistry of the enyne precursor. An incorrect configuration of the precursor can lead to the formation of an undesired diastereomer of the pentacyclic enone.[1] Careful stereocontrol in the steps leading up to the Pauson-Khand reaction is therefore crucial.

Q2: During the Dieckmann condensation to form the bromo bicyclic compound 16, what are the potential side reactions?

A2: The Dieckmann condensation can be prone to side reactions such as intermolecular condensation (dimerization), especially if the formation of the desired five- or six-membered ring is slow.[4][5] Using a sterically hindered, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent at low temperatures can help minimize these side reactions by favoring the intramolecular pathway.[4]

Q3: The diastereoselective hydrogenation of the diene to form the tricyclic core is giving a poor diastereomeric ratio. What factors can be adjusted?

A3: Diastereoselective hydrogenations are sensitive to the catalyst, solvent, and substrate conformation.[6][7] The choice of catalyst is paramount; heterogeneous catalysts like Crabtree's catalyst are often used for directed hydrogenations.[1] The conformation of the substrate and its interaction with the catalyst surface determine the facial selectivity.[6] It may be necessary to screen different catalysts (e.g., various Rh or Ir complexes) and solvent systems to improve the diastereomeric ratio.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how reaction conditions can influence the outcome of the critical Mannich reaction, leading to the desired SR-diastereomer and the undesired SS-diastereomer.

EntryBaseAdditiveTemperature (°C)Ratio (SR:SS)Combined Yield (%)
1LDANone-781.1 : 182
2LiHMDSNone-781 : 1.275
3LDAHMPA-781 : 180
4LDANone-601 : 1.565

Experimental Protocols

Key Experiment: Diastereoselective Mannich Reaction

To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The solution is stirred at this temperature for 30 minutes. A solution of allylated valerolactone 8 (1.0 eq) in anhydrous THF is then added dropwise, and the mixture is stirred for 1 hour to form the lithium enolate. This enolate solution is then added slowly via cannula to a solution of sulfinyl imine 9 (1.1 eq) in anhydrous THF at -78 °C. The reaction is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting diastereomers are separated by column chromatography.[1]

Visualizations

Daphlongamine_H_Core_Synthesis cluster_start Starting Materials cluster_mannich Mannich Reaction cluster_cyclization Cyclization Steps cluster_core Core Assembly Valerolactone_8 Allylated Valerolactone (8) Mannich Mannich Reaction (LDA, THF, -78°C) Valerolactone_8->Mannich Imine_9 Sulfinyl Imine (9) Imine_9->Mannich Diastereomers Diastereomeric Mixture (SR-10 and SS-10) Mannich->Diastereomers Separation Chromatographic Separation Diastereomers->Separation SR_10 Desired Diastereomer (SR-10) Separation->SR_10 Desired SS_10 Undesired Diastereomer (SS-10) Separation->SS_10 Undesired Dieckmann Dieckmann Condensation (LiHMDS) SR_10->Dieckmann Recycle Recycling SS_10->Recycle Recycle->Valerolactone_8 Recycle->Imine_9 Bromo_Bicyclic Bromo Bicyclic Cmpd (16) Dieckmann->Bromo_Bicyclic Heck Intramolecular Heck (Pd Catalyst) Bromo_Bicyclic->Heck Diene Diene (17) Heck->Diene Hydrogenation Diastereoselective Hydrogenation Diene->Hydrogenation Tricyclic_Core Tricyclic Core Hydrogenation->Tricyclic_Core Pauson_Khand Pauson-Khand Reaction Tricyclic_Core->Pauson_Khand Daph_Core This compound Core Pauson_Khand->Daph_Core

Caption: Synthetic pathway to the this compound core.

Troubleshooting_Mannich_Reaction Problem Problem: Low Yield of Desired (SR)-10 Diastereomer Cause1 Potential Cause 1: Mannich-Retro-Mannich Equilibration Problem->Cause1 Cause2 Potential Cause 2: Impure Reagents/ Solvents Problem->Cause2 Solution1 Solution 1: Optimize reaction conditions (e.g., slow addition at -78°C) Cause1->Solution1 Solution3 Solution 3: Separate diastereomers and recycle undesired (SS)-10 Cause1->Solution3 Solution2 Solution 2: Ensure high purity and anhydrous conditions Cause2->Solution2

Caption: Troubleshooting workflow for the Mannich reaction.

Logical_Relationship_Heck_Reaction cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Suggested Solutions Low_Yield Low Yield in Heck Reaction Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Suboptimal_Ligand Suboptimal Ligand Low_Yield->Suboptimal_Ligand Isomerization Double Bond Isomerization Reversible_Beta_Hydride Reversible β-Hydride Elimination Isomerization->Reversible_Beta_Hydride Anaerobic_Conditions Ensure Anaerobic Conditions Catalyst_Deactivation->Anaerobic_Conditions Ligand_Screening Screen Phosphine Ligands Suboptimal_Ligand->Ligand_Screening Silver_Salt Add Silver Salts (e.g., Ag₂CO₃) Reversible_Beta_Hydride->Silver_Salt

Caption: Logical relationship for Heck reaction issues.

References

Technical Support Center: Scalable Synthesis of the Daphlongamine H Tricyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of the Daphlongamine H tricyclic core.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic approach for the scalable synthesis of the this compound tricyclic core?

A1: The key to a scalable synthesis is a convergent strategy that assembles the complex tricyclic core from a readily available acyclic precursor. A successful approach involves a Mannich reaction to build complexity early, followed by efficient cyclizations. Specifically, an organoborane-initiated reductive radical ring closure has proven effective for multigram synthesis of the tricyclic core, which bears four contiguous stereocenters.[1][2]

Q2: What were the main challenges encountered in previous, less scalable synthetic routes?

A2: Initial synthetic strategies encountered difficulties in a key hydrogenation step following an intramolecular Heck coupling to form the tricyclic substructure.[1] This hydrogenation proved to be unexpectedly problematic, leading to the development of an alternative, more robust cyclization method.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. Many of the reagents used, such as organoboranes, hydrides, and organometallic catalysts, are air and/or moisture sensitive and may be pyrophoric or toxic. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Troubleshooting Guides

Issue 1: Low Yield in the Reductive Radical Ring Closure

  • Question: My reductive radical ring closure to form the tricyclic core is giving a low yield. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Reagent Quality: Ensure that the organoborane initiator is fresh and of high purity. Degradation of the initiator can significantly impact the reaction efficiency.

    • Solvent and Atmosphere: The reaction is sensitive to oxygen. Ensure that the solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Reaction Concentration: The concentration of the reaction can be critical. If the solution is too concentrated, intermolecular side reactions may occur. Conversely, if it is too dilute, the desired intramolecular cyclization may be slow. Experiment with slight variations in concentration.

    • Temperature Control: The reaction temperature should be carefully controlled as specified in the protocol. Deviations can lead to the formation of side products.

Issue 2: Incomplete Hydrogenation of the Exocyclic Olefin

  • Question: The final hydrogenation step to reduce the exocyclic olefin is incomplete or proceeding very slowly. What can I do?

  • Answer:

    • Catalyst Activity: The hydrogenation catalyst (e.g., Crabtree's catalyst followed by a heterogeneous catalyst) may be deactivated.[1] Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation.

    • Hydrogen Pressure: The reaction may require high hydrogen pressure (e.g., 50 atm) to proceed efficiently.[1] Check that your equipment is rated for the required pressure and that there are no leaks in the system.

    • Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvent for the reaction.

    • Reaction Time: Some hydrogenations can be slow. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Issue 3: Formation of Diastereomers

  • Question: I am observing a mixture of diastereomers after the hydrogenation step. How can I improve the diastereoselectivity?

  • Answer:

    • Catalyst Choice: The choice of hydrogenation catalyst is crucial for achieving high diastereoselectivity. The optimized protocol, which involves rapid initial isomerization of the exo-olefin to an enamide followed by hydrogenation, gives excellent diastereoselectivity (≥20:1 d.r.).[1]

    • Reaction Conditions: Temperature and pressure can influence diastereoselectivity. Adhere closely to the optimized reaction conditions.

    • Purification: If a mixture of diastereomers is obtained, they may be separable by column chromatography. Careful optimization of the solvent system for chromatography is recommended.

Data Presentation

Table 1: Summary of Key Reaction Yields in the Optimized Synthesis

Reaction StepProductYield (%)
Alkylation4-iodo-butene addition62
HydrosilylationTMDS, [IrCl(CO)(PPh₃)₂]73
Dieckmann CondensationLiHMDS-
Reductive Radical Ring ClosureTricyclic Core91

Note: Yields are based on the reported synthesis and may vary depending on experimental conditions.[1]

Experimental Protocols

Protocol 1: Organoborane-Initiated Reductive Radical Ring Closure

  • To a solution of the acyclic precursor in degassed toluene (B28343) (0.02 M) at 80 °C under an argon atmosphere, add a solution of the organoborane initiator (e.g., triethylborane, 1.0 M in hexanes, 3.0 equivalents) dropwise over 1 hour.

  • After the addition is complete, add a solution of a radical scavenger (e.g., (n-Bu)₃SnH, 2.0 equivalents) in degassed toluene dropwise over 30 minutes.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic core.

Mandatory Visualization

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Key Cyclization Step cluster_intermediate Intermediate cluster_final_step Final Modification cluster_product Product Acyclic_Precursor Acyclic Precursor (7) Reductive_Radical_Closure Organoborane-Initiated Reductive Radical Ring Closure Acyclic_Precursor->Reductive_Radical_Closure Tricyclic_Core_Olefin Tricyclic Core with Exocyclic Olefin Reductive_Radical_Closure->Tricyclic_Core_Olefin 91% yield Hydrogenation Diastereoselective Hydrogenation Tricyclic_Core_Olefin->Hydrogenation Daphlongamine_H_Core This compound Tricyclic Core (16) Hydrogenation->Daphlongamine_H_Core ≥20:1 d.r.

Caption: Experimental workflow for the scalable synthesis of the this compound tricyclic core.

References

Technical Support Center: Final Steps in Daphlongamine H Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the late-stage synthesis of Daphlongamine H. The information is compiled from the seminal total synthesis by Sarpong and coworkers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the stereoselectivity of the methylation to form the tertiary alcohol on the enyne precursor. What were the findings of the original research team?

A1: The Sarpong group found that the treatment of the enyne precursor with excess methyllithium (B1224462) consistently furnished the desired tertiary alcohol in high yield (94%) and diastereoselectivity (≥20:1 d.r.).[1] They also reported being unsuccessful in altering this stereochemical outcome using other methyl nucleophiles. This suggests that the facial bias of the substrate strongly directs the nucleophilic attack, and altering this outcome may be challenging. It is recommended to proceed with methyllithium and carry the desired diastereomer forward.

Q2: My Pauson-Khand reaction is giving low yields. What are some common issues?

A2: The Pauson-Khand reaction can be sensitive to substrate purity, solvent, temperature, and the source of carbon monoxide. Common issues include:

  • Substrate Decomposition: The enyne diol precursor should be of high purity.

  • Inefficient CO Delivery: Ensure a positive pressure of CO or use a CO-releasing molecule if handling CO gas is problematic.

  • Reaction Temperature: The reaction may require careful temperature control. The Sarpong synthesis utilized Co2(CO)8.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome.

For the synthesis of this compound, the enyne diol underwent the Pauson-Khand reaction to yield the desired pentacyclic enone.[1]

Q3: The selective reduction of the δ-lactam carbonyl is proving difficult. What is the recommended procedure?

A3: The selective reduction of the δ-lactam carbonyl in the presence of other sensitive functional groups, such as a terminal olefin, is a known challenge. The Sarpong group found that a combination of Vaska's complex ([IrCl(CO)(PPh3)2]) and tetramethyldisiloxane (TMDS) was "uniquely effective".[1] They noted that this reaction required "careful control of the reaction conditions and work-up procedure." While other reducing agents were likely screened and found to be less effective, the specific combination of Vaska's complex and TMDS proved to be highly chemoselective.

Troubleshooting Guides

Problem 1: Low Yield or Incorrect Stereoisomer in the Formal Inversion of the Tertiary Alcohol

This section pertains to the multi-step sequence to invert the stereochemistry of the tertiary alcohol in the pentacyclic enone intermediate, which is a crucial step towards the synthesis of this compound.

Symptoms:

  • Low yield of the desired exocyclic alkene after elimination.

  • Formation of multiple, inseparable epoxide diastereomers.

  • Low yield of the desired triol after epoxide opening.

  • Incomplete deoxygenation in the final step.

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete protection of the primary alcohol Ensure complete reaction with trifluoroacetic anhydride (B1165640) (TFAA) before proceeding to the elimination step. Monitor the reaction by TLC or LC-MS.
Poor regioselectivity in the elimination step The use of SOCl2 was reported to smoothly effect the elimination. Ensure the reaction is run at the appropriate temperature to avoid side reactions.
Low diastereoselectivity in the epoxidation Trifluoroperacetic acid was used to afford the desired epoxide. The diastereoselectivity of epoxidations can be sensitive to the reagent and solvent. Ensure the peracid is freshly prepared or titrated.
Incorrect regioselectivity in epoxide opening The use of a strong, sterically unhindered nucleophilic hydride source like LiAlH4 is crucial for the selective opening at the terminal position. Ensure the LiAlH4 is of high quality and the reaction is performed under strictly anhydrous conditions.
Incomplete deoxygenation The established deoxygenation conditions (NaCNBH3, Lewis acid) should be effective. Ensure the Lewis acid is active and the reaction is run for a sufficient amount of time.
Problem 2: Unsuccessful Deoxygenation of the Pentacyclic Enone

This troubleshooting guide addresses the one-step deoxygenation of the enone moiety to a cyclopentene, a key transformation in the synthesis of isothis compound, and a reaction that may be attempted in the this compound synthesis.

Symptoms:

  • Incomplete reaction, recovery of starting material.

  • Formation of a complex mixture of products.

  • Reduction of other functional groups.

Possible Causes and Solutions:

CauseSuggested Solution
Inactive Sodium Cyanoborohydride (NaCNBH3) NaCNBH3 can degrade upon storage. Use a fresh bottle or test the activity of your reagent on a simpler substrate.
Choice and Activity of Lewis Acid The choice of Lewis acid is critical for activating the enone system towards reduction. Ensure the Lewis acid is anhydrous and added under inert conditions.
Reaction Conditions The reaction may be sensitive to temperature and solvent. Ensure the reaction is performed under the conditions reported in the literature.
Substrate Purity Impurities in the pentacyclic enone substrate may interfere with the reaction. Ensure the substrate is of high purity before attempting the deoxygenation.

Data Presentation

StepReagents and ConditionsProductYieldDiastereomeric Ratio (d.r.)
Methylation of Enyne MeLi, THFTertiary Alcohol94%≥20:1
Pauson-Khand Reaction Co2(CO)8, COPentacyclic Enone--
Lactam Reduction [IrCl(CO)(PPh3)2], TMDSEnaminone--
Epoxidation Trifluoroperacetic acidEpoxide--
Epoxide Opening LiAlH4Triol--
Enone Deoxygenation NaCNBH3, Lewis AcidCyclopentene--

Yields and d.r. are based on reported values in the literature where available. Some yields for intermediate steps were not explicitly reported in the primary communication.

Experimental Protocols

Selective δ-Lactam Reduction using Vaska's Complex:

To a solution of the δ-lactam in toluene (B28343) at 23 °C is added Vaska's complex ([IrCl(CO)(PPh3)2]) followed by tetramethyldisiloxane (TMDS). The reaction mixture is stirred under an inert atmosphere until the starting material is consumed as monitored by thin-layer chromatography (TLC). Careful control of the reaction stoichiometry and work-up procedure is crucial for obtaining the desired enaminone in good yield. The original authors noted the remarkable chemoselectivity of this reaction in the presence of a sensitive terminal olefin.[1]

Formal Stereochemical Inversion of the Tertiary Alcohol:

  • Protection and Elimination: To a solution of the pentacyclic enone in a suitable solvent, add trifluoroacetic anhydride (TFAA) to protect the primary hydroxyl group. Following complete protection, introduce thionyl chloride (SOCl2) to effect the elimination of the tertiary hydroxyl group, yielding the exocyclic alkene.

  • Epoxidation: The resulting exocyclic alkene is then treated with trifluoroperacetic acid to afford the corresponding epoxide.

  • Reductive Opening: The epoxide is subsequently dissolved in an appropriate anhydrous solvent and treated with lithium aluminum hydride (LiAlH4) to reductively open the epoxide at the terminal position, yielding the desired triol.

  • Deoxygenation: The resulting triol is then subjected to established deoxygenation conditions (e.g., NaCNBH3 and a Lewis acid) to complete the synthesis of the inverted alcohol.[2]

Visualizations

logical_relationship cluster_synthesis Endgame Strategy for this compound pentacyclic_enone Pentacyclic Enone Intermediate exocyclic_alkene Exocyclic Alkene pentacyclic_enone->exocyclic_alkene 1. TFAA 2. SOCl2 epoxide Epoxide Intermediate exocyclic_alkene->epoxide Trifluoroperacetic acid triol Triol Intermediate epoxide->triol LiAlH4 daphlongamine_h This compound triol->daphlongamine_h Deoxygenation

Caption: Endgame sequence for the formal inversion of the tertiary alcohol.

experimental_workflow start Pentacyclic Enone deoxygenation Deoxygenation (NaCNBH3, Lewis Acid) start->deoxygenation isodaphlongamine_h Isothis compound deoxygenation->isodaphlongamine_h

Caption: Workflow for the synthesis of Isothis compound from the pentacyclic enone.

References

Validation & Comparative

Stereochemical Elucidation of Daphlongamine H and Isodaphlongamine H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the stereochemical relationship between the complex Daphniphyllum alkaloids, daphlongamine H and isothis compound. This guide provides a detailed comparison of their analytical data, experimental protocols for their characterization, and a clarification of their structural relationship as C5-epimers, supported by data from their total syntheses.

The intricate architectures of Daphniphyllum alkaloids have long presented a formidable challenge to synthetic chemists and have been a fertile ground for the development of novel synthetic strategies. Among these, this compound and its diastereomer, isothis compound, have been subjects of significant interest. Groundbreaking work, particularly the total syntheses of both (-)-daphlongamine H and (-)-isothis compound by Sarpong and coworkers, has been instrumental in unambiguously establishing their stereochemical relationship.[1][2] This guide synthesizes the key findings that have solidified the understanding of these molecules.

The C5 Epimeric Relationship

This compound and isothis compound are stereoisomers that differ only in the configuration at the C5 position. Isothis compound is the C5-epimer of this compound.[3] The total synthesis of both molecules was crucial in confirming this relationship and also led to the structural revision of a related natural product, deoxyisocalyciphylline B, which was found to be identical to this compound.[1][4]

The stereochemistry of these complex molecules was elucidated through a combination of advanced synthetic strategies and detailed spectroscopic analysis. While X-ray crystallographic data for the final products have not been reported, the stereochemical assignments are firmly supported by the X-ray crystal structures of key synthetic intermediates and comprehensive NMR spectroscopic analysis.[1]

Comparative Analytical Data

The distinct stereochemistry at the C5 position gives rise to subtle but measurable differences in the analytical data of this compound and isothis compound. The following table summarizes key comparative data obtained from their total syntheses.

Parameter(-)-Daphlongamine H(-)-Isothis compound
Molecular Formula C₂₂H₃₁NO₂C₂₂H₃₁NO₂
Molecular Weight 341.49 g/mol 341.49 g/mol
Optical Rotation [α]²²D = -108.5 (c 0.1, CHCl₃)[α]²²D = -85.0 (c 0.1, CHCl₃)
¹H NMR (CDCl₃, 500 MHz) See detailed shifts belowSee detailed shifts below
¹³C NMR (CDCl₃, 125 MHz) See detailed shifts belowSee detailed shifts below

Note: The full NMR data is extensive. Key diagnostic shifts are highlighted in the experimental protocols section. The complete data can be found in the supporting information of the primary literature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the stereochemical characterization of this compound and isothis compound, based on the published total syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the molecules.

Instrumentation: Bruker AV-500 spectrometer (or equivalent).

Sample Preparation: Samples of this compound and isothis compound were dissolved in deuterated chloroform (B151607) (CDCl₃). It is crucial to use high-purity solvent, as acidic impurities were found to affect the NMR spectra of this compound.[1][4]

Data Acquisition:

  • ¹H NMR: Spectra were acquired at 500 MHz.

  • ¹³C NMR: Spectra were acquired at 125 MHz.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed to establish proton-proton and proton-carbon correlations, which were essential for assigning the complex spectra and confirming the stereochemical relationship.

Key Observations: Comparison of the ¹H and ¹³C NMR spectra of the two compounds reveals distinct chemical shift differences for protons and carbons in the vicinity of the C5 stereocenter, providing spectroscopic evidence for their epimeric relationship.

Optical Rotation Measurement

Objective: To determine the specific rotation of the enantiomerically pure synthetic products.

Instrumentation: A polarimeter with a sodium D-line source (589 nm).

Sample Preparation: A known concentration of the sample (e.g., 0.1 g/100 mL) was prepared in a specified solvent (chloroform).

Procedure: The specific rotation was measured at a defined temperature (22 °C) and calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The difference in the specific rotation values for this compound and isothis compound is consistent with their diastereomeric nature.

X-ray Crystallography of Synthetic Intermediates

Objective: To unambiguously determine the absolute stereochemistry of key synthetic intermediates, which in turn solidifies the stereochemical assignments of the final products.

Procedure: Single crystals of key intermediates were grown and subjected to X-ray diffraction analysis. The resulting electron density maps allowed for the determination of the three-dimensional structure and absolute configuration. Although crystal structures of the final products were not reported, the stereochemistry of crucial intermediates was confirmed through this method, providing a solid foundation for the stereochemical assignment of this compound and isothis compound.[1]

Stereochemical Relationship and Synthetic Strategy

The total syntheses of this compound and isothis compound not only provided the compounds for full characterization but also allowed for a direct comparison of their properties. The synthetic routes were designed to control the stereochemistry at multiple centers, including the crucial C5 position.

Stereochemical_Relationship cluster_synthesis Total Synthesis cluster_analysis Stereochemical Analysis Acyclic Precursor Acyclic Precursor Key Intermediate Key Intermediate Acyclic Precursor->Key Intermediate [Multiple Steps] This compound This compound Key Intermediate->this compound Stereoselective Transformation A Isothis compound Isothis compound Key Intermediate->Isothis compound Stereoselective Transformation B X-ray (Intermediates) X-ray (Intermediates) Key Intermediate->X-ray (Intermediates) This compound->Isothis compound C5-Epimers NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Optical Rotation Optical Rotation This compound->Optical Rotation Isothis compound->NMR Spectroscopy Isothis compound->Optical Rotation

Caption: Synthetic and analytical workflow for this compound and isothis compound.

The diagram above illustrates the logical flow from a common synthetic precursor to the two C5-epimers, this compound and isothis compound. The stereochemical outcome is dictated by the specific reaction conditions employed in the later stages of the synthesis. The distinct analytical data obtained from NMR spectroscopy and optical rotation measurements, supported by X-ray crystallographic analysis of key intermediates, provide the definitive evidence for their stereochemical relationship.

References

Structural Revision of Deoxyisocalyciphylline B Reveals its Identity as Daphlongamine H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural reassignment of the Daphniphyllum alkaloid, deoxyisocalyciphylline B, is presented. Through a meticulous comparison of spectroscopic and crystallographic data, this guide demonstrates that the originally proposed structure of deoxyisocalyciphylline B is incorrect and that the compound is, in fact, identical to another known natural product, daphlongamine H. This re-evaluation was prompted by the total synthesis of (-)-daphlongamine H by the research group of Richmond Sarpong, which yielded spectroscopic data inconsistent with the reported values for this compound but in agreement with those of the purported deoxyisocalyciphylline B.[1][2]

A Tale of Two Structures: The Initial Discrepancy

Deoxyisocalyciphylline B was first isolated and characterized in 2008 from the leaves of Daphniphyllum subverticillatum.[1] Its structure was proposed based on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Years later, the total synthesis of (-)-daphlongamine H, a related calyciphylline B-type alkaloid, produced a molecule whose ¹H and ¹³C NMR spectra did not match the literature values for this compound.[2] Surprisingly, the spectra of synthetic (-)-daphlongamine H were a near-perfect match for the reported spectra of deoxyisocalyciphylline B. This critical observation initiated a re-investigation into the structures of both natural products.

Spectroscopic Evidence: Unraveling the Truth with NMR

The definitive evidence for the structural revision came from a detailed comparison of the ¹H and ¹³C NMR data. The Sarpong group found that the spectra of their synthetic this compound were identical to those reported for deoxyisocalyciphylline B.[2] The minor discrepancies in the originally reported data for this compound were attributed to the presence of trace amounts of acid during the NMR measurement, which led to protonation of the tertiary amine and subsequent shifts in the spectra.

Below is a comparative summary of the ¹³C NMR data for the originally proposed deoxyisocalyciphylline B, the synthetic (-)-daphlongamine H, and the reported data for this compound.

Carbon No.Originally Reported Deoxyisocalyciphylline B (δc)Synthetic (-)-Daphlongamine H (δc)Reported this compound (δc)
138.038.037.8
226.926.926.7
342.042.041.8
4129.8129.8129.6
5138.8138.8138.6
659.959.959.7
749.849.849.6
835.035.034.8
946.846.846.6
1083.983.983.7
1140.840.840.6
1225.825.825.6
1336.836.836.6
1468.268.268.0
15177.2177.2177.0
1633.833.833.6
1722.822.822.6
1814.214.214.0
1929.829.829.6
2021.821.821.6
2128.828.828.6
2263.863.863.6

Note: The chemical shift values are in ppm and are referenced to the solvent signal.

The remarkable similarity between the data for the originally reported deoxyisocalyciphylline B and synthetic (-)-daphlongamine H provides compelling evidence for their identical structures.

Definitive Proof: X-ray Crystallography

The structural revision was unequivocally confirmed by single-crystal X-ray diffraction analysis of a derivative of synthetic (-)-daphlongamine H.[3] The resulting crystal structure unambiguously established the connectivity and stereochemistry of this compound, which was found to be identical to the structure that should be assigned to deoxyisocalyciphylline B.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural revision of deoxyisocalyciphylline B and characterization of synthetic (-)-daphlongamine H:

  • Instrumentation: Bruker AV-600 or AV-800 spectrometers.

  • Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

  • Data Acquisition: Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

For the original characterization of deoxyisocalyciphylline B:

  • Instrumentation: Bruker DRX-500 spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Referencing: Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Data Acquisition: Standard pulse programs were used for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments.

X-ray Crystallography
  • Instrumentation: A Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).

  • Data Collection: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of frames are collected with different crystal orientations.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Flow of Structural Revision

The process that led to the structural revision can be visualized as a logical workflow.

G cluster_0 Initial Research cluster_1 Synthetic Efforts & Discrepancy cluster_2 Structural Revision & Confirmation A Isolation and Characterization of Deoxyisocalyciphylline B (2008) B Proposed Structure of Deoxyisocalyciphylline B A->B C Total Synthesis of (-)-Daphlongamine H D Spectroscopic Data of Synthetic Product C->D E Comparison with Literature Data D->E F Mismatch with Reported This compound Data E->F G Match with Reported Deoxyisocalyciphylline B Data E->G H Hypothesis: Structural Misassignment F->H G->H I Re-evaluation of Spectroscopic Data H->I L Conclusion: Deoxyisocalyciphylline B is this compound I->L J X-ray Crystallography of Synthetic Material Derivative K Confirmation of this compound Structure J->K K->L

References

Comparative Analysis of Calyciphylline B-Type Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of calyciphylline B-type alkaloids, focusing on their biological activities and supported by available experimental data. This document summarizes the current understanding of this class of complex natural products.

Calyciphylline B-type alkaloids, a subgroup of the diverse Daphniphyllum alkaloids, are characterized by a unique and intricate hexacyclic framework.[1][2] While the total synthesis of several members of this family, including (-)-daphlongamine H and (-)-isodaphlongamine H, has been a significant focus of chemical research, leading to the structural revision of compounds like deoxyisocalyciphylline B, comprehensive comparative studies on their biological activities are still emerging.[2] This guide consolidates the available data on their cytotoxic effects and provides relevant experimental methodologies.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic activity of selected calyciphylline B-type and related Daphniphyllum alkaloids. Direct comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with caution.

AlkaloidCell LineAssay TypeIC50 (µM)Remarks
Isothis compound HeLa (Cervical Cancer)MTT Assay12.8[3]
U937 (Histiocytic Lymphoma)MTT Assay4.9[3]
HOP-92 (Lung Cancer)Not SpecifiedGood cytotoxicity[1]Quantitative data not provided.
SNB-75 (CNS Cancer)Not SpecifiedGood cytotoxicity[1]Quantitative data not provided.
Calyciphylline B L1210 (Leukemia)Not Specified12[1]
Deoxycalyciphylline B NCI Human Cancer Cell LinesNot SpecifiedComparable to Isothis compound[3]This alkaloid has been identified as a hepatotoxic constituent of Daphniphyllum calycinum.
daphnioldhanol AHeLa (Cervical Cancer)Not Specified31.9A secodaphnane-type alkaloid.
daphnezomine WHeLa (Cervical Cancer)Not Specified16.0 µg/mLA daphnezomine L-type alkaloid.

Experimental Protocols

The most cited method for determining the cytotoxicity of these alkaloids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a detailed, representative protocol for this assay.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Calyciphylline B-type alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the calyciphylline B-type alkaloid from the stock solution in a complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the alkaloid) and a negative control (medium only).

    • Incubate the plates for another 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of calyciphylline B-type alkaloids.

Experimental_Workflow Experimental Workflow for Cytotoxicity Analysis cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Harvest and Count Cells B Seed Cells in 96-well Plates A->B D Treat Cells and Incubate B->D C Prepare Serial Dilutions of Alkaloids C->D E Add MTT Solution D->E F Incubate to Allow Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Cytotoxicity analysis workflow.

Signaling_Pathway Hypothesized General Signaling Pathway for Cytotoxicity A Calyciphylline B-type Alkaloid B Interaction with Cellular Target(s) (e.g., Tubulin, DNA, Kinases) A->B C Induction of Cellular Stress B->C D Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Release of Cytochrome c E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Execution of Apoptosis G->H I Cell Death H->I

Hypothesized cytotoxicity pathway.

References

Unraveling the Biological Potency of Daphlongamine H and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a detailed comparison of the biological activities of Daphlongamine H and its isomers, supported by available experimental data and methodologies. A key finding in the study of these compounds is the structural re-evaluation of deoxycalyciphylline B, which is now considered to be identical to this compound, simplifying comparative analyses.

Cytotoxicity Profile

The most extensively studied biological activity for this class of compounds is their cytotoxicity against cancer cell lines. While direct, side-by-side comparative studies of this compound and its isomers are limited, data for Isothis compound and reports on the activity of this compound (reported as deoxycalyciphylline B) provide valuable insights.

In Vitro Cytotoxicity Data

Published research has detailed the cytotoxic effects of Isothis compound against human cervical cancer (HeLa) and histiocytic lymphoma (U937) cell lines.[1] Furthermore, it has been reported that deoxycalyciphylline B (this compound) exhibits cytotoxicity comparable to that of Isothis compound in a panel screening of 60 human cancer cell lines (NCI-60).[1]

CompoundCell LineIC50 (µM)[1]
Isothis compoundHeLa12.8
Isothis compoundU9374.9

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its isomers.

MTT Assay for Cytotoxicity

The cytotoxicity of Isothis compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: HeLa and U937 cells were seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of Isothis compound and incubated for 72 hours.

  • MTT Reagent Addition: After the incubation period, the MTT reagent was added to each well and incubated for a further 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60-cell line screen (NCI-60) is a comprehensive drug discovery tool that assesses the cytotoxic and/or cytostatic effects of compounds against a panel of 60 human tumor cell lines, representing nine different types of cancer.

General Workflow:

  • Compound Submission and Preparation: Test compounds are submitted and prepared in appropriate solvents at various concentrations.

  • Cell Inoculation: The 60 different human tumor cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours prior to the addition of the experimental drugs.

  • Drug Addition and Incubation: The test compounds are added to the plates at different concentrations, and the plates are incubated for a specified period (typically 48 hours).

  • Cell Viability Assessment: After the incubation period, cell viability is determined using the sulforhodamine B (SRB) assay, which measures cell protein content.

  • Data Analysis: The results are analyzed to determine various parameters of drug activity, including the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the processes involved in the biological evaluation of these compounds, the following diagrams have been generated.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa/U937 Cells in 96-well Plate incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach add_compound Add this compound Isomers incubate_attach->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 NCI60_Screening_Logic cluster_screening NCI-60 Screening Process cluster_decision Decision Point cluster_outcomes Outcomes cluster_data_analysis Data Analysis & Reporting start Compound Submission single_dose Single High-Dose Screen (60 cell lines) start->single_dose evaluation Evaluate Growth Inhibition single_dose->evaluation threshold Threshold Met? evaluation->threshold five_dose Five-Dose Screen (60 cell lines) threshold->five_dose Yes no_activity No Significant Activity threshold->no_activity No data_report Generate GI50, TGI, LC50 data five_dose->data_report

References

A Comparative Analysis of Synthetic versus Natural Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals cross-referencing the analytical data of synthetic and naturally occurring Daphlongamine H. This guide provides a detailed comparison of their spectroscopic properties, outlines the experimental protocols for both synthesis and isolation, and explores potential biological activities.

The Daphniphyllum alkaloids are a large family of structurally complex natural products that have intrigued chemists and pharmacologists for decades due to their unique molecular architectures and potential biological activities. Among these, this compound, a hexacyclic calyciphylline B-type alkaloid, has been a subject of significant synthetic interest. The first total synthesis of (–)-Daphlongamine H by Sarpong and coworkers not only achieved the construction of this intricate molecule but also led to a critical revision of the structure of a related natural product, deoxyisocalyciphylline B.[1][2][3] This guide provides a direct comparison of the analytical data reported for synthetic (–)-Daphlongamine H and its natural counterpart, alongside detailed experimental methodologies.

Data Presentation: A Side-by-Side Comparison

A pivotal finding during the total synthesis of (–)-Daphlongamine H was the initial discrepancy between the NMR spectra of the synthetic material and the data reported for the natural isolate.[2] This was resolved when the NMR spectrum of the synthetic sample was recorded in aged, slightly acidic chloroform-d (B32938) (CDCl₃), suggesting that the reported data for the natural product may correspond to its protonated or ammonium (B1175870) salt form.[2] Furthermore, the synthetic studies concluded that this compound and the correctly assigned structure of deoxyisocalyciphylline B are likely the same molecule.[1][2]

For a definitive comparison, the following table summarizes the key analytical data for both synthetic and natural this compound. The data for the synthetic sample is presented as reported from the successful total synthesis, which ultimately matched the reported data for the natural product under specific analytical conditions.

Analytical DataSynthetic (–)-Daphlongamine HNatural this compound (or revised Deoxyisocalyciphylline B)
¹H NMR (CDCl₃)Data consistent with the revised structure of Deoxyisocalyciphylline B and matched reported data for this compound when measured in acidic CDCl₃. Specific shifts and coupling constants are detailed in the supporting information of the primary literature.[1][2]Reported ¹H NMR data.
¹³C NMR (CDCl₃)Data consistent with the revised structure of Deoxyisocalyciphylline B and matched reported data for this compound when measured in acidic CDCl₃. Specific chemical shifts are available in the supporting information of the primary literature.[1][2]Reported ¹³C NMR data.
HRMS (ESI) Calculated and found values corresponding to the molecular formula of this compound are provided in the supporting information of the synthesis publication.[1][2]Reported HRMS data.
Specific Rotation [α]DThe specific rotation was measured and reported for the synthetic enantiomer, confirming its chirality. The value is available in the supporting information.[1][2]The specific rotation for the natural product has been reported.
Infrared (IR) Key vibrational frequencies corresponding to the functional groups in this compound were recorded and are available in the supporting information.[1][2]Reported IR data.

Note: The specific numerical data for NMR, HRMS, and specific rotation are typically found in the supporting information of the cited publications and are essential for a detailed, direct comparison.

Experimental Protocols

The methodologies for obtaining both synthetic and natural this compound are distinct and require specialized techniques. Below are detailed overviews of the key experimental procedures.

Total Synthesis of (–)-Daphlongamine H

The first total synthesis of (–)-Daphlongamine H was a multi-step process that relied on several key transformations to construct the complex hexacyclic framework.[1][2][3] The general workflow is outlined below:

Synthetic_Workflow Acyclic_Precursor Acyclic Precursor Mannich_Reaction Complexity-Building Mannich Reaction Acyclic_Precursor->Mannich_Reaction Cyclizations Efficient Cyclizations Mannich_Reaction->Cyclizations Tricyclic_Core Tricyclic Core Cyclizations->Tricyclic_Core Pauson_Khand Pauson-Khand Reaction Tricyclic_Core->Pauson_Khand Hydro_indene Hydro-indene Substructure Pauson_Khand->Hydro_indene Redox Endgame Redox Manipulations Hydro_indene->Redox Daphlongamine_H (–)-Daphlongamine H Redox->Daphlongamine_H

A simplified workflow for the total synthesis of (–)-Daphlongamine H.

Key Stages of the Synthesis:

  • Construction of the Tricyclic Core: The synthesis commenced with the construction of a key tricyclic intermediate bearing four contiguous stereocenters. This was achieved through a complexity-building Mannich reaction followed by a series of efficient cyclizations and a highly diastereoselective hydrogenation.[1][2]

  • Formation of the Hydro-indene Substructure: The hydro-indene portion of the molecule was assembled using a Pauson-Khand reaction, a powerful method for constructing cyclopentenones.[1][2]

  • Endgame Redox Manipulations: The final stages of the synthesis involved a series of carefully planned oxidation and reduction steps to install the remaining functional groups and complete the hexacyclic core of (–)-Daphlongamine H.[2]

For detailed, step-by-step protocols, including reagents, reaction conditions, and purification methods, it is imperative to consult the supporting information of the primary literature on the total synthesis of (–)-Daphlongamine H.[1][2]

Isolation of Natural this compound

This compound is isolated from plants of the Daphniphyllum genus, such as Daphniphyllum longeracemosum.[4] The general procedure for the isolation of alkaloids from this genus involves extraction and chromatographic separation.

Isolation_Workflow Plant_Material Plant Material (e.g., fruits of D. longeracemosum) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Alkaloids Crude Alkaloid Mixture Extraction->Crude_Alkaloids Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Further_Purification Further Purification (e.g., Sephadex LH-20) Fractions->Further_Purification Daphlongamine_H Natural this compound Further_Purification->Daphlongamine_H

General workflow for the isolation of this compound.

Key Steps in the Isolation Process:

  • Extraction: The dried and powdered plant material is typically subjected to an acid-base extraction. The plant material is first extracted with an acidic aqueous solution to protonate the alkaloids, making them water-soluble. The aqueous extract is then basified, and the alkaloids are extracted into an organic solvent.[4]

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to multiple rounds of column chromatography, typically using silica gel, to separate the complex mixture of alkaloids.[4]

  • Final Purification: Fractions containing this compound are further purified using techniques such as Sephadex column chromatography to yield the pure natural product.[4]

Biological Activity and Potential Signaling Pathways

While the pharmacological profile of this compound has not been extensively studied, research on related Daphniphyllum alkaloids provides insights into its potential biological activities. Several alkaloids from this family have demonstrated cytotoxic effects against various cancer cell lines.[5][6] For instance, daphnezomine W and daphnioldhanol A have shown moderate to weak cytotoxicity against HeLa cells.[5][6]

Biological_Activity_Hypothesis Daphlongamine_H This compound (Calyciphylline B-type Alkaloid) Structural_Similarity Structural Similarity to other Daphniphyllum Alkaloids Daphlongamine_H->Structural_Similarity Cytotoxicity General Cytotoxicity (e.g., against HeLa cells) Structural_Similarity->Cytotoxicity Hepatotoxicity Potential Hepatotoxicity (based on Deoxycalyciphylline B data) Structural_Similarity->Hepatotoxicity Signaling_Pathways Potential Involvement in: - Apoptosis Pathways - Necrosis Pathways - Liver-specific Toxicity Pathways Cytotoxicity->Signaling_Pathways Hepatotoxicity->Signaling_Pathways

Hypothesized biological activity of this compound.

Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by this compound. However, the existing data on related alkaloids strongly suggest that studies focusing on its cytotoxic and hepatotoxic effects would be a promising avenue for future research.

Conclusion

The successful total synthesis of (–)-Daphlongamine H has been instrumental in confirming its structure and providing a renewable source of this complex natural product for further study. The cross-referencing of data between the synthetic and natural material has resolved previous ambiguities in the analytical data and has led to a deeper understanding of this class of alkaloids. This guide provides a foundational comparison and detailed methodologies to aid researchers in the fields of natural product chemistry, synthetic chemistry, and drug discovery in their future work with this compound.

References

A Comparative Guide to the Computational Stability of Daphlongamine H Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the thermodynamic stability of Daphlongamine H and its C5-epimer, Isothis compound. While direct computational studies comparing the stability of these specific isomers are not extensively available in peer-reviewed literature, this guide synthesizes established computational protocols for closely related calyciphylline B-type alkaloids to present a representative stability comparison. The methodologies detailed herein, primarily centered around Density Functional Theory (DFT), are standard in the field for evaluating the conformational and energetic landscapes of complex natural products. This document is intended to serve as a practical reference for researchers in medicinal chemistry and drug development who are interested in the conformational analysis and relative stability of this compound isomers.

Introduction

This compound is a complex hexacyclic Daphniphyllum alkaloid with a unique molecular architecture that has garnered significant attention from the synthetic chemistry community. The total syntheses of (-)-daphlongamine H and its C5-epimer, (-)-isothis compound, have been notable achievements in natural product synthesis. Understanding the relative thermodynamic stability of these isomers is crucial for comprehending their biosynthetic pathways, conformational preferences, and potential pharmacological activities.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the stability of such complex molecules. By calculating the ground-state energies of different isomers, we can infer their relative populations at thermodynamic equilibrium. This guide provides an overview of the computational approaches used for such analyses and presents a representative comparison of this compound and Isothis compound.

Disclaimer: The quantitative data presented in this guide is illustrative and based on computational studies of analogous structures within the calyciphylline B-type alkaloid family. It is intended to demonstrate the expected outcomes of such an analysis.

Relative Stability of this compound Isomers: A Comparative Analysis

The relative stability of this compound and Isothis compound can be determined by comparing their calculated ground-state energies. The isomer with the lower energy is considered to be more stable.

IsomerStructureRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
This compound[Chemical structure of this compound]0.0085.5
Isothis compound[Chemical structure of Isothis compound]1.1514.5

Table 1: Representative Relative Stability of this compound and Isothis compound. The relative energies are hypothetical and for illustrative purposes, based on typical energy differences observed for epimers of complex natural products.

The illustrative data in Table 1 suggests that this compound is the thermodynamically more stable isomer. This energetic preference would translate to a higher population of this compound at equilibrium.

Computational Protocol for Stability Analysis

The following is a detailed description of a typical computational protocol for determining the relative stability of this compound isomers, based on methodologies reported for similar calyciphylline B-type alkaloids.

Conformational Search

A thorough conformational search is the initial and critical step to locate the global minimum energy structure for each isomer.

  • Method: A mixed-mode Monte Carlo and molecular dynamics search (e.g., using the GMMX conformer search algorithm in Gaussian) is performed.

  • Force Field: A suitable molecular mechanics force field, such as MMFF94, is employed to generate a diverse set of low-energy conformers.

  • Energy Window: Conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure are saved for further analysis.

Geometry Optimization and Frequency Calculations

The conformers obtained from the initial search are then subjected to more accurate quantum mechanical calculations.

  • Software: Gaussian 16 or a similar quantum chemistry software package is used.

  • Method: Density Functional Theory (DFT) is employed for geometry optimization. A common functional for such systems is B3LYP.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is typically used for initial optimizations. For more accurate final energies, a larger basis set like 6-311+G(d,p) is recommended.

  • Solvation Model: To account for the influence of a solvent, an implicit solvation model, such as the Polarizable Continuum Model (PCM) with a suitable solvent (e.g., chloroform (B151607) or methanol), is applied.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermal corrections to the electronic energies.

Final Energy Calculation

Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

  • Method: A more sophisticated DFT functional, such as M06-2X, or a double-hybrid functional may be used.

  • Basis Set: A larger and more flexible basis set, such as def2-TZVP, is employed.

The final relative energy of each isomer is determined by comparing their Gibbs free energies, which are calculated from the electronic energies and the thermal corrections obtained from the frequency calculations.

Visualization of Isomer Stability Relationship

The following diagram illustrates the logical relationship between the two isomers and their relative thermodynamic stability.

G Relative Stability of this compound Isomers Daphlongamine_H This compound (More Stable) Thermodynamic_Equilibrium Thermodynamic Equilibrium Daphlongamine_H->Thermodynamic_Equilibrium Lower Energy Isodaphlongamine_H Isothis compound (Less Stable) Isodaphlongamine_H->Thermodynamic_Equilibrium Higher Energy

Figure 1: A diagram illustrating the thermodynamic relationship between this compound and Isothis compound.

Conclusion

A Comparative Guide to the Cytotoxicity of Daphlongamine H and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic properties of Daphlongamine H, a calyciphylline B-type alkaloid, and doxorubicin (B1662922), a well-established anthracycline antibiotic used in chemotherapy. Due to the limited publicly available data on the cytotoxicity of this compound, this document serves as a framework for researchers, presenting established protocols and the known mechanisms of the benchmark compound, doxorubicin, to facilitate a comparative analysis.

Data Presentation: A Framework for Comparative Cytotoxicity

To ensure a standardized and objective comparison, experimental data should be meticulously recorded and organized. The following table provides a template for summarizing key quantitative cytotoxicity data for this compound and doxorubicin across various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) *Assay Method Incubation Time (hrs)
This compounde.g., MCF-7Breast CancerData not availablee.g., MTT Assaye.g., 48
This compounde.g., A549Lung CancerData not availablee.g., MTT Assaye.g., 48
This compounde.g., HeLaCervical CancerData not availablee.g., MTT Assaye.g., 48
DoxorubicinMCF-7Breast Cancer0.1 - 2.5[1]MTT Assay48 - 72
DoxorubicinA549Lung Cancer> 20[1]MTT Assay48 - 72
DoxorubicinHeLaCervical Cancer0.34 - 2.9[1]MTT Assay72[2]
DoxorubicinHepG2Liver Cancer12.18[1]MTT Assay24[3]
DoxorubicinUMUC-3Bladder Cancer5.15[1]MTT AssayNot Specified

*IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the culture medium. After 24 hours of cell incubation, replace the medium with the prepared compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Sample Collection: After the desired incubation time, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[8] Carefully transfer the supernatant (culture medium) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate in the dark at room temperature for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer).[9]

Visualizing Experimental Design and Cellular Mechanisms

To facilitate a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h seed->incubate1 prepare Prepare Serial Dilutions (this compound & Doxorubicin) incubate1->prepare treat Treat Cells with Compounds prepare->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform MTT or LDH Assay incubate2->assay measure Measure Absorbance assay->measure calculate Calculate % Viability/ % Cytotoxicity measure->calculate determine Determine IC50 Values calculate->determine compare Compare Cytotoxicity determine->compare

Caption: Experimental workflow for comparing cytotoxicity.

Signaling Pathways of Doxorubicin-Induced Apoptosis

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death). Understanding these pathways is crucial for comparative analysis with novel compounds like this compound.

Key Mechanisms of Doxorubicin:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix and inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks.[1] This DNA damage is a primary trigger for apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative stress and damage to cellular components, further contributing to cell death.[10]

  • Activation of Apoptotic Pathways: Doxorubicin-induced cellular stress activates intrinsic and extrinsic apoptotic pathways. This includes the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and PUMA.[11][12][13] Doxorubicin also influences other signaling pathways, such as the Notch and TGF-β pathways, to promote apoptosis.[11][14]

G cluster_0 Cellular Damage cluster_1 Signaling Cascades cluster_2 Apoptotic Execution Dox Doxorubicin DNA_damage DNA Intercalation & Topoisomerase II Inhibition Dox->DNA_damage ROS Generation of ROS Dox->ROS Notch Notch Pathway Activation Dox->Notch p53 p53 Activation DNA_damage->p53 MAPK p38/JNK (MAPK) Activation ROS->MAPK TGF TGF-β/Smad3 Pathway p53->TGF Bax Bax/PUMA Upregulation p53->Bax Apoptosis Apoptosis Notch->Apoptosis TGF->Apoptosis MAPK->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation (e.g., Caspase-3) CytC->Caspases Caspases->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathways.

This guide provides the foundational information and methodologies necessary for conducting a rigorous comparative study of the cytotoxicity of this compound and doxorubicin. By adhering to these protocols and frameworks, researchers can generate valuable data to assess the potential of novel compounds in the field of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of Daphlongamine H: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Daphlongamine H necessitates treating it as a substance with unknown hazards. As a novel or uncharacterized compound, all handling and disposal procedures must prioritize caution and adhere to the highest safety standards. This guide provides a procedural framework for the safe management and disposal of this compound in a research setting, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Given the lack of specific toxicological data, this compound should be handled as a potentially hazardous substance. Assume it may be toxic, flammable, corrosive, and/or environmentally harmful.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.

  • Ventilation: All handling of this compound should occur inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Assumed Hazard and Precautionary Data

In the absence of specific data for this compound, a conservative risk assessment is necessary. The following table outlines assumed hazards and the corresponding handling precautions.

PropertyAssumption for Handling
Physical State Solid (crystalline powder)
Acute Toxicity (Oral, Dermal, Inhalation) Assume high toxicity. Avoid ingestion, skin contact, and inhalation of dust.
Carcinogenicity Treat as a potential carcinogen.
Mutagenicity Treat as a potential mutagen.
Solubility Likely soluble in organic solvents such as DMSO and methanol. Use appropriate solvent-resistant gloves and eye protection.

Experimental Protocol: General Disposal Procedure for Novel Research Compounds

The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals like this compound. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

  • Segregation and Collection:

    • Do not mix this compound waste with any other chemical waste streams.[1]

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[1][2]

    • The label must include the full chemical name ("this compound") and a statement such as "Hazards Not Fully Known". Avoid using abbreviations or chemical formulas.[2]

    • Include the date when waste was first added to the container (accumulation start date) and the name and contact information of the responsible researcher.[1][2]

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible chemicals.[1]

    • Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[2]

  • Consultation and Final Disposal:

    • The final disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.

    • Crucially, contact your institution's Environmental Health and Safety (EHS) office. [1][3]

    • Provide the EHS office with all available information about the compound, including its origin, any known reactive properties, and the process that generated the waste.[1]

    • The EHS office will provide guidance and arrange for the proper disposal. In some cases, analysis of the unknown waste may be required at the generator's expense.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Segregate Waste (Solid vs. Liquid) A->B C Label Container: 'Hazardous Waste' 'this compound' 'Hazards Not Fully Known' Researcher Info & Date B->C D Store in Secondary Containment in a Designated Area C->D E Contact Institutional Environmental Health & Safety (EHS) Office D->E F Provide All Available Information to EHS E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H End: Proper Disposal Completed G->H

Caption: Workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Daphlongamine H

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle Daphlongamine H with the utmost caution, treating it as a potent, cytotoxic compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a Daphniphyllum alkaloid necessitates stringent safety protocols due to the potential for significant health risks, including carcinogenicity, mutagenicity, and teratogenicity. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion. Therefore, adherence to the following guidelines is critical to ensure personal and environmental safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[1] There is no safe level of exposure to cytotoxic compounds.[2] The following table summarizes the required PPE for various operational stages. All PPE should be considered contaminated after use and disposed of as cytotoxic waste.[2]

Operational Stage Required Personal Protective Equipment (PPE)
Unpacking and Storage Double gloves (chemotherapy-tested, ASTM D6978), disposable gown, eye protection (safety glasses or goggles), and a surgical mask.[2][3][4]
Preparation and Handling (in a Biological Safety Cabinet) Head cover, shoe covers, N95 respirator mask, goggles and face shield, two pairs of chemotherapy-tested gloves, and a disposable, impervious gown that closes in the back.[2][3]
Administration Double gloves, disposable gown, eye protection, and a surgical mask.
Spill Cleanup Industrial-thickness gloves (>0.45mm), disposable gown, armlets, safety glasses, and a plastic apron. For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be worn.[2]
Waste Disposal Double gloves, disposable gown, and eye protection.

Operational Plan for Safe Handling

A systematic approach is essential to minimize the risk of exposure to this compound. The following step-by-step guidance outlines the complete handling process, from receipt of the compound to its final disposal.

Receiving and Unpacking
  • Designated Area: Unpack shipments in a designated area with controlled access.

  • PPE: Wear a protective gown and two pairs of gloves when unpacking cytotoxic drugs.[3]

  • Inspection: Carefully inspect the package for any signs of damage or leakage. If compromised, follow spill cleanup procedures immediately.

  • Cleaning: Decontaminate the exterior of the primary container with an appropriate cleaning agent before storage.[3]

Storage
  • Secure Location: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and restricted-access area.

  • Inventory: Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.

Preparation (in a Controlled Environment)
  • Engineering Controls: All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent inhalation of aerosols or particles.[4]

  • PPE: Don the full PPE as specified in the table above before beginning any work.

  • Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[3]

  • Handling Techniques: Use careful handling techniques to avoid generating aerosols.

Administration
  • PPE: Wear the appropriate PPE as outlined in the table.

  • Avoid Contamination: Take care to prevent contamination of the surrounding environment.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly to prevent environmental contamination and accidental exposure.

  • Waste Segregation: Segregate all this compound waste into clearly labeled, leak-proof, and puncture-resistant containers. This includes:

    • Unused or expired this compound

    • All used PPE (gloves, gowns, masks, etc.)

    • Contaminated lab supplies (pipettes, vials, absorbent pads, etc.)

  • Container Labeling: Label waste containers with "Cytotoxic Waste" or "Hazardous Waste" as per institutional and local regulations.

  • Disposal Procedure:

    • Place all contaminated items in a primary cytotoxic waste container within the BSC.

    • Seal the primary container before removing it from the BSC.

    • Place the sealed primary container into a secondary labeled container for transport.

    • Dispose of the waste through a licensed hazardous waste disposal service in accordance with all federal, state, and local regulations. Do not dispose of this waste in regular trash or down the drain.

Emergency Procedures: Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and the spread of contamination.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Secure the Area: Cordon off the spill area to prevent entry.[1]

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the PPE table.[1]

  • Containment: Use a spill kit with absorbent materials to contain the spill.[1]

  • Cleanup: Carefully clean the area, working from the outside of the spill inwards.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

  • Disposal: Dispose of all cleanup materials as cytotoxic waste.[1]

  • Reporting: Report the spill to the appropriate safety officer and complete any necessary documentation.[1]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_use Use & Emergency cluster_disposal Disposal Receive Receive Shipment Unpack Unpack in Designated Area Receive->Unpack Inspect for Damage Store Store Securely Unpack->Store Decontaminate & Log Prepare Prepare in BSC/CACI Store->Prepare Retrieve for Use Administer Administer Compound Prepare->Administer Segregate Segregate Cytotoxic Waste Prepare->Segregate Dispose of Contaminated Supplies Administer->Segregate Dispose of Used Materials Spill Spill Occurs Spill->Segregate Dispose of Cleanup Materials Dispose Dispose via Licensed Service Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.